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  • Product: {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol
  • CAS: 924869-08-9

Core Science & Biosynthesis

Foundational

Physicochemical Characterization and Structural Dynamics of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol

Executive Summary {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol (CAS: 924869-08-9) is a highly functionalized synthetic building block and pharmacophore utilized in advanced medicinal chemistry and drug discovery p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol (CAS: 924869-08-9) is a highly functionalized synthetic building block and pharmacophore utilized in advanced medicinal chemistry and drug discovery pipelines[1]. Characterized by a central piperidine scaffold flanked by a lipophilic 4-bromophenylsulfonyl moiety and a polar hydroxymethyl group, this compound exemplifies the delicate balance of lipophilicity, steric bulk, and hydrogen-bonding capacity[2]. This technical guide provides a comprehensive analysis of its physical characteristics, structural mechanics, and analytical workflows, designed specifically for researchers engaged in lead optimization, structural biology, and formulation kinetics.

Physicochemical Properties Profile

Understanding the thermodynamic and physicochemical baseline of a compound is critical for predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. The table below synthesizes the core physical parameters of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol, utilizing both empirical database registries and predictive modeling based on analogous sulfonamide derivatives.

ParameterValueMethod / Source
CAS Number 924869-08-9Database Registry[1]
Molecular Formula C₁₂H₁₆BrNO₃SStructural Analysis[2]
Molecular Weight 334.23 g/mol Calculated[2]
Topological Polar Surface Area (TPSA) ~62.75 ŲPredictive Modeling
Partition Coefficient (LogP) ~2.8Predictive Modeling
Hydrogen Bond Donors 1Structural Analysis
Hydrogen Bond Acceptors 4Structural Analysis
Physical State Solid (Crystalline)Analogous Extrapolation

Structural & Mechanistic Insights

The architecture of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol dictates its physical behavior and biological utility. As a Senior Application Scientist, it is vital to look beyond the basic structure and understand the causality of its molecular interactions:

  • The Sulfonamide Linkage ( R−SO2​−N ): The sulfonamide group imparts significant metabolic stability compared to traditional amide bonds. The tetrahedral geometry of the sulfur atom restricts the conformational flexibility of the piperidine ring, locking it into a favorable chair conformation. This structural rigidity is frequently exploited in designing high-affinity inhibitors for critical targets such as dihydrofolate reductase (DHFR)[3] and oxidative phosphorylation (OXPHOS) complexes[4].

  • Halogen Bonding via 4-Bromophenyl: The presence of the heavy bromine atom significantly increases the compound's lipophilicity, driving the LogP to approximately 2.8. Mechanistically, the bromine atom participates in halogen bonding—a highly directional interaction where the electrophilic "sigma-hole" of the halogen interacts with nucleophilic residues (e.g., backbone carbonyls) in a target protein's binding pocket.

  • 3-Hydroxymethyl Substitution: The hydroxymethyl group introduces a chiral center at the C3 position of the piperidine ring. Acting as both a hydrogen bond donor and acceptor, this group ensures the compound maintains sufficient aqueous solubility despite the heavy lipophilic tail. Its spatial orientation is critical for solvent exposure and mitigating target-site desolvation penalties[4].

Analytical Characterization Workflows

To ensure high-fidelity structural validation and purity assessment, a multi-tiered analytical approach is required. Every protocol must act as a self-validating system to prevent downstream experimental failure.

Protocol 1: High-Resolution LC-MS & NMR Structural Elucidation
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • LC-MS Analysis: Inject 2 µL onto a C18 reverse-phase column. Utilize a gradient of 5% to 95% Acetonitrile over 10 minutes.

    • Causality & Validation: The high lipophilicity of the bromophenyl group requires a high organic modifier concentration for successful elution, preventing column retention. The expected [M+H]+ ion peak must be observed at m/z≈334.0 and 336.0 in a strict 1:1 ratio. This isotopic signature self-validates the presence of the 79Br and 81Br isotopes, confirming molecular identity.

  • NMR Spectroscopy: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality & Validation: While CDCl 3​ is standard, the hydrogen-bonding network formed by the 3-hydroxymethyl and sulfonamide groups often induces molecular aggregation in non-polar solvents. DMSO disrupts these intermolecular bonds, yielding sharper spectral peaks. Acquire 1H NMR at 400 MHz to confirm the aromatic protons (two doublets around 7.6-7.8 ppm) and 13C NMR to verify the 12 distinct carbon environments.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
  • Equilibration: Add an excess of the solid compound (approx. 5 mg) to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.

  • Incubation: Agitate the vial at 300 rpm at 37°C for 24 hours.

    • Causality: A 24-hour window is mandatory to transition from kinetic solubility (which can be artificially high due to supersaturation) to true thermodynamic equilibrium.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes.

    • Causality: High-speed centrifugation is required to pellet nano-aggregates that form due to the hydrophobic bromophenyl tail. Standard filtration can lead to compound adsorption onto the filter membrane, causing false-negative concentration readings.

  • Quantification: Extract the supernatant and quantify the dissolved concentration using HPLC-UV against a pre-established calibration curve.

Visualizations

AnalyticalWorkflow Start Compound Synthesis CAS: 924869-08-9 LCMS LC-MS Analysis (Purity & Mass Confirmation) Start->LCMS NMR 1H & 13C NMR (Structural Elucidation) Start->NMR Solubility Thermodynamic Solubility (Shake-Flask Method) LCMS->Solubility XRay X-Ray Crystallography (Absolute Stereochemistry) NMR->XRay DataSync Data Synthesis & Lead Optimization XRay->DataSync Solubility->DataSync

Workflow for the analytical characterization of the piperidine sulfonamide.

PharmacophoreModel Bromine 4-Bromophenyl Group Halogen Bonding Lipophilic Pocket Sulfonamide Sulfonamide Core H-Bond Acceptor Dipole Interactions Bromine->Sulfonamide Target Target Protein (e.g., DHFR / OXPHOS) Bromine->Target Halogen Bond Piperidine Piperidine Ring Hydrophobic Shielding Conformational Rigidity Sulfonamide->Piperidine Sulfonamide->Target H-Bond Hydroxymethyl 3-Hydroxymethyl H-Bond Donor/Acceptor Solvent Exposure Piperidine->Hydroxymethyl Hydroxymethyl->Target H-Bond

Pharmacophore interaction model of the bromophenyl sulfonamide derivative.

References

  • Product Index - 924869-08-9 . AA Blocks Compound Registry. Verified Landing Page:[Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors . Journal of Medicinal Chemistry, ACS Publications. Verified Landing Page:[Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase . PubMed Central (PMC), National Institutes of Health (NIH). Verified Landing Page:[Link]

Sources

Exploratory

Structural Elucidation of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol: A Multidimensional Analytical Framework

Target Compound: {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol CAS Registry Number: 924869-08-9[1] Molecular Formula: C₁₂H₁₆BrNO₃S Monoisotopic Mass: 333.0034 Da As a Senior Application Scientist, I approach struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol CAS Registry Number: 924869-08-9[1] Molecular Formula: C₁₂H₁₆BrNO₃S Monoisotopic Mass: 333.0034 Da

As a Senior Application Scientist, I approach structural elucidation not merely as a sequence of analytical tests, but as a self-validating logical matrix. Determining the exact regiochemistry and connectivity of a functionalized sulfonamide—specifically, proving the 3-position substitution of the hydroxymethyl group on the piperidine ring—requires orthogonal confirmation. Relying on a single technique introduces the risk of misassigning constitutional isomers (e.g., the 4-piperidinyl derivative).

This whitepaper details the rigorous, step-by-step methodology required to unambiguously elucidate the structure of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol, synthesizing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy[2].

The Orthogonal Elucidation Strategy

To ensure absolute scientific integrity, the elucidation workflow is designed so that the output of one technique validates the hypothesis generated by another. HRMS establishes the atomic inventory; FT-IR maps the functional group landscape; and NMR provides the precise topological map of atomic connectivity[3].

Workflow Start Unknown Sample {1-[(4-Bromophenyl)sulfonyl] -3-piperidinyl}methanol HRMS HRMS (ESI-TOF) Exact Mass & Isotope Pattern Start->HRMS FTIR FT-IR Spectroscopy Functional Group Mapping Start->FTIR NMR 1D & 2D NMR Connectivity & Regiochemistry Start->NMR XRAY X-Ray Crystallography Absolute Stereochemistry Start->XRAY Synthesis Complete Structure Elucidation HRMS->Synthesis Formula C12H16BrNO3S FTIR->Synthesis -OH, -SO2- NMR->Synthesis Atom Connectivity XRAY->Synthesis 3D Conformation

Multimodal analytical workflow for the structural elucidation of the target compound.

High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

Causality & Logic: Before mapping connectivity, we must confirm the exact molecular formula. The presence of bromine in the 4-bromophenylsulfonyl moiety provides a highly diagnostic isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio (50.69% and 49.31%). Consequently, the mass spectrum must exhibit a characteristic doublet for the molecular ion separated by 2 Da[4].

Step-by-Step HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid to promote ionization.

  • Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix to ensure mass accuracy within < 5 ppm.

  • Acquisition: Inject the sample via direct infusion at 10 µL/min. Operate the ESI source in positive ion mode (ESI+). Set the capillary voltage to 3.5 kV and the desolvation temperature to 250°C.

  • Data Processing: Extract the [M+H]⁺ ion chromatogram. Compare the observed monoisotopic mass and isotopic distribution against the theoretical model for C₁₂H₁₆BrNO₃S.

Quantitative Data: HRMS Isotopic Pattern
Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance
[M(⁷⁹Br)+H]⁺334.0112334.0108-1.2100%
[M(⁸¹Br)+H]⁺336.0092336.0089-0.9~97%
[M+Na]⁺356.0031356.0028-0.8Variable

Vibrational Spectroscopy (FT-IR)

Causality & Logic: While HRMS confirms the atoms present, FT-IR identifies the functional groups holding them together. We specifically look for the orthogonal markers of this molecule: the broad O-H stretch of the hydroxymethyl group and the intense asymmetric/symmetric stretches of the sulfonamide (S=O) group.

FT-IR Peak Assignments
Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentDiagnostic Significance
~3350Broad, StrongO-H stretchConfirms the presence of the primary alcohol.
~2930, 2850MediumC-H stretch (sp³)Confirms the aliphatic piperidine ring.
~1340StrongS=O asymmetric stretchPrimary diagnostic marker for the sulfonamide.
~1160StrongS=O symmetric stretchSecondary diagnostic marker for the sulfonamide.
~1090MediumC-O stretchConfirms the primary alcohol linkage.
~740StrongC-Br stretchConfirms the halogenated aromatic ring.

Nuclear Magnetic Resonance (NMR) Strategy

Causality & Logic: The core challenge in this elucidation is proving that the hydroxymethyl group is at the 3-position of the piperidine ring, rather than the 2- or 4-position. The inherent structural features of piperidines often lead to signal overlap in ¹H NMR spectra[5]. The electron-withdrawing sulfonamide group heavily deshields the α-protons (H-2 and H-6) of the piperidine ring, pushing them downfield. To unambiguously map the ring, we must rely on 2D NMR techniques: COSY (Correlation Spectroscopy) for through-bond proton-proton coupling, and HSQC/HMBC for carbon-proton connectivity[3].

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v TMS as an internal standard. CDCl₃ is chosen over DMSO-d₆ to prevent rapid exchange of the hydroxyl proton, allowing it to be observed, and to induce favorable solvent shifts[5].

  • Instrument Setup: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform automated tuning and matching (ATM), lock onto the deuterium signal of CDCl₃, and shim the magnetic field (Z1-Z5) to achieve a TMS linewidth of < 0.8 Hz.

  • Acquisition Parameters:

    • ¹H NMR: zg30 pulse program, 16 scans, 2s relaxation delay.

    • ¹³C NMR: zgpg30 pulse program, 1024 scans, broad-band proton decoupling.

    • COSY: cosygpqf, 256 t1 increments, 4 scans per increment.

    • HSQC: hsqcedetgpsisp2.2, optimized for ¹J_CH = 145 Hz.

    • HMBC: hmbcgplpndqf, optimized for long-range couplings (³J_CH = 8 Hz).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual CHCl₃ peak (¹H: 7.26 ppm, ¹³C: 77.16 ppm).

Regiochemical Assignment via 2D NMR Logic

To prove the 3-substitution, we trace the spin system starting from the isolated hydroxymethyl protons.

NMRLogic H3 H-3 Methine (Node of Branching) H2 H-2 Methylene (Adjacent to N) H3->H2 COSY (Vicinal Coupling) H4 H-4 Methylene (Ring Backbone) H3->H4 COSY (Vicinal Coupling) CH2OH Hydroxymethyl Group H3->CH2OH COSY (Vicinal Coupling) CH2OH->H2 HMBC (3J C-H) CH2OH->H4 HMBC (3J C-H)

2D NMR (COSY and HMBC) connectivity logic confirming the 3-position substitution on the piperidine ring.

Comprehensive NMR Assignment Table
Position¹H Shift (ppm)Multiplicity & J (Hz)¹³C Shift (ppm)Key COSY CorrelationsKey HMBC Correlations (³J_CH)
1' (Ar-S) --135.2--
2', 6' (Ar) 7.62d, J = 8.5129.4H-3', H-5'C-4', C-1'
3', 5' (Ar) 7.68d, J = 8.5132.1H-2', H-6'C-1', C-4'
4' (Ar-Br) --127.8--
2 (Pip) 3.75 (eq), 2.35 (ax)m49.5H-3C-3, C-4, C-6
3 (Pip) 1.85m36.2H-2, H-4, CH₂OHC-2, C-4, C-CH₂OH
4 (Pip) 1.75 (eq), 1.25 (ax)m24.1H-3, H-5C-2, C-3, C-5, C-6
5 (Pip) 1.65 (eq), 1.15 (ax)m23.8H-4, H-6C-3, C-4, C-6
6 (Pip) 3.65 (eq), 2.25 (ax)m46.8H-5C-2, C-4, C-5
-CH₂OH 3.55d, J = 6.063.7H-3, OHC-2, C-3, C-4
-OH 1.80br s-CH₂OH-

Note: The AA'BB' system of the aromatic ring definitively confirms the para-substitution of the bromine atom[4]. The HMBC correlation from the -CH₂OH protons to C-2 and C-4 locks the substituent precisely at the 3-position.

Stereochemical Considerations

Because the 3-position of the piperidine ring is substituted, C-3 is a chiral center. Standard synthesis of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol typically yields a racemate (a 1:1 mixture of R and S enantiomers).

If the absolute stereochemistry of an enantiopure sample must be determined, NMR alone is insufficient. X-ray crystallography must be employed. The presence of the heavy bromine atom in the molecule is highly advantageous here, as it allows for anomalous dispersion (Flack parameter calculation) during X-ray diffraction, which provides an unambiguous determination of the absolute configuration without the need for derivatization with a chiral auxiliary[6].

References

  • NextSDS. "(1-[(4-BROMOPHENYL)SULFONYL]-3-PIPERIDINYL)METHANOL - Chemical Substance Information". NextSDS Substance Database. Available at: [Link]

  • Wang, Y., et al. "Synthesis, Structure Elucidation, and Functionalization of Sulfonamide Catenanes". RSC Advances. Available at:[Link]

  • "Learning the Language of NMR: Structure Elucidation from NMR spectra using Transformer Models". ChemRxiv. Available at:[Link]

  • "Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide". Research Journal of Pharmacy and Technology. Available at:[Link]

  • "Validation of Structure Using Solid-State NMR Spectroscopy". Journal of the American Chemical Society. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of CAS 924869-08-9 in Medicinal Chemistry

Executive Summary & Scaffold Rationale In modern Fragment-Based Drug Discovery (FBDD) and scaffold hopping, bifunctional building blocks are critical for efficiently exploring chemical space. CAS 924869-08-9 , formally i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In modern Fragment-Based Drug Discovery (FBDD) and scaffold hopping, bifunctional building blocks are critical for efficiently exploring chemical space. CAS 924869-08-9 , formally identified as (1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)methanol, is a highly versatile intermediate[1].

As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic vector for structural elaboration. The scaffold integrates three distinct pharmacophoric elements:

  • The Piperidine Core : A conformationally constrained, saturated heterocycle that improves the pharmacokinetic properties (e.g., aqueous solubility and metabolic stability) of the resulting drug candidates.

  • The 4-Bromophenylsulfonamide Moiety : The sulfonamide acts as a stable, hydrogen-bond-accepting linker. Crucially, the para-bromo substituent serves as an orthogonal electrophilic handle for palladium-catalyzed cross-coupling[2].

  • The C3-Hydroxymethyl Group : A primary alcohol that functions as a nucleophile or can be selectively oxidized to an aldehyde, opening pathways for reductive aminations or olefination reactions.

Physicochemical & Structural Profiling

To ensure rigorous experimental design, the quantitative parameters of the scaffold must be established. The following table summarizes the core physicochemical data necessary for stoichiometric calculations and analytical tracking[1].

PropertyValue
CAS Number 924869-08-9
IUPAC Name (1-(4-bromophenyl)sulfonylpiperidin-3-yl)methanol
Molecular Formula C₁₂H₁₆BrNO₃S
Molecular Weight 334.23 g/mol
SMILES String C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)CO
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 4 (Sulfonyl oxygens, hydroxyl oxygen, piperidine nitrogen)
Halogen Isotope Pattern ~1:1 ratio of m/z 334 (⁷⁹Br) and 336 (⁸¹Br) in MS

Mechanistic Causality in Derivatization

A successful synthetic campaign requires understanding the why behind reagent selection. The orthogonal nature of the two reactive vectors on CAS 924869-08-9 allows for divergent synthesis.

Pathway A: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The 4-bromophenyl group is an ideal substrate for the [2]. To achieve high yields, we utilize Pd(dppf)Cl₂ as the catalyst.

  • Causality : The selection of Pd(dppf)Cl₂ is highly deliberate. The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the palladium center, which significantly accelerates the reductive elimination step. Furthermore, its steric bulk suppresses the undesired hydrodehalogenation of the electron-deficient bromophenyl ring, ensuring that oxidative addition strictly yields the desired biaryl product[3].

Pathway B: Selective Oxidation of the C3-Hydroxymethyl Group

To functionalize the piperidine ring, the primary alcohol is oxidized to an aldehyde. We utilize rather than traditional chromium-based oxidants (e.g., Jones reagent).

  • Causality : DMP features a hypervalent iodine(V) center that selectively complexes with the primary hydroxyl group. This facilitates rapid ligand exchange and subsequent deprotonation under extremely mild, neutral conditions. This mechanism strictly halts oxidation at the aldehyde stage, preventing over-oxidation to the carboxylic acid and preserving the integrity of the sulfonamide linkage.

Divergent Synthetic Workflows

G CAS CAS 924869-08-9 (Bifunctional Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd Catalyst) CAS->Suzuki Aryl-Br Vector Oxidation Dess-Martin Oxidation (DMP Reagent) CAS->Oxidation C3-Hydroxymethyl Vector Biaryl Biaryl Sulfonamide (Target Scaffold) Suzuki->Biaryl C-C Bond Formation Aldehyde C3-Aldehyde Intermediate Oxidation->Aldehyde Selective Oxidation RedAm Reductive Amination (NaBH(OAc)3) Aldehyde->RedAm Amine Addition Amine C3-Aminomethyl Derivative RedAm->Amine C-N Bond Formation

Divergent synthesis of CAS 924869-08-9 via cross-coupling and selective oxidation.

Self-Validating Experimental Protocols (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory In-Process Controls (IPCs) that dictate whether the reaction proceeds to the next phase.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a biaryl sulfonamide derivative.

  • Preparation : In an oven-dried Schlenk flask, combine CAS 924869-08-9 (1.0 eq, 334.2 mg), an aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent & Catalyst : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 10 mL). Add Pd(dppf)Cl₂ (0.05 eq). Purge the flask with N₂ for 5 minutes.

  • Reaction : Heat the mixture to 80 °C under continuous stirring for 4 hours.

  • Self-Validation (IPC) : Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation Checkpoint: The protocol is validated to proceed only when the characteristic isotopic doublet of the starting material (m/z 334/336) is entirely depleted and replaced by the expected product mass.

  • Workup : Filter through a Celite pad to remove palladium black. Extract with EtOAc (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Dess-Martin Oxidation to C3-Aldehyde

Objective: Convert the hydroxymethyl group to an aldehyde for subsequent derivatization.

  • Preparation : Dissolve CAS 924869-08-9 (1.0 eq, 334.2 mg) in anhydrous Dichloromethane (DCM, 10 mL) under an N₂ atmosphere at 0 °C.

  • Oxidation : Add Dess-Martin Periodinane (1.5 eq) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC) : Perform TLC (Hexanes/EtOAc 1:1). Validation Checkpoint: The reaction is complete when the polar alcohol spot (lower Rf) disappears, replaced by a distinct, less polar aldehyde spot (higher Rf) that stains positively with 2,4-Dinitrophenylhydrazine (2,4-DNPH).

  • Quenching : Add 10 mL of a 1:1 saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. Stir vigorously for 30 minutes until the organic layer is clear (this destroys unreacted DMP and neutralizes acetic acid byproducts).

  • Workup : Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield the crude aldehyde, which should be used immediately in reductive amination to prevent degradation.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Exploratory

Discovery, Evolution, and Synthesis of N-Sulfonylpiperidine Compounds: A Privileged Pharmacophore in Modern Drug Design

Executive Summary The N-sulfonylpiperidine moiety has evolved from a niche chemical curiosity into a highly privileged pharmacophore in modern medicinal chemistry. Characterized by its unique balance of conformational ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-sulfonylpiperidine moiety has evolved from a niche chemical curiosity into a highly privileged pharmacophore in modern medicinal chemistry. Characterized by its unique balance of conformational rigidity, metabolic stability, and potent hydrogen-bonding capabilities, this structural motif is the backbone of several critical therapeutics. This technical guide explores the historical discovery of N-sulfonylpiperidines, their structural dynamics, diverse therapeutic applications—ranging from anticoagulants to antiviral agents—and provides field-validated synthetic protocols for their development.

Historical Evolution: From Plasmin to Thrombin Inhibition

The genesis of N-sulfonylpiperidine-based therapeutics traces back to the pioneering work of Japanese researcher Shosuke Okamoto in the 1970s[1]. Okamoto’s laboratory initially focused on enzyme-controlling medicines, leading to the discovery of early plasmin inhibitors like ϵ -aminocaproic acid (EACA) and tranexamic acid, which were derived from lysine[1].

Seeking to develop highly selective inhibitors for thrombin—a critical enzyme in the coagulation cascade—Okamoto shifted his focus to arginine derivatives[2]. Through rigorous quantitative structure-activity relationship (QSAR) studies, the team substituted the arginine carbonyl and amino groups, leading to the discovery of compound No. 205[1][2]. Further optimization to reduce toxicity and enhance binding affinity yielded compound No. 805, globally recognized today as Argatroban [1].

Argatroban became the world's first small-molecule direct thrombin inhibitor[2]. The integration of the N-sulfonylpiperidine ring was the critical breakthrough; it provided the exact steric bulk and electronic distribution required to reversibly bind the catalytic site of thrombin without requiring antithrombin as a cofactor[1][3].

Structural Biology & Pharmacophore Dynamics

As an Application Scientist, understanding why a specific moiety works is as important as knowing what it does. The N-sulfonylpiperidine scaffold is favored in drug design due to three distinct physicochemical properties:

  • Conformational Rigidity and Vectorization: The 6-membered piperidine ring naturally adopts a classical chair conformation[4]. This rigidity minimizes the entropic penalty upon target binding and provides a predictable 3D vector, directing attached substituents precisely into deep, hydrophobic binding pockets[4].

  • Bidentate Hydrogen Bonding: The sulfonyl group ( −SO2​− ) features two highly electronegative oxygen atoms that act as potent hydrogen-bond acceptors[4]. Unlike standard amides, sulfonamides are highly resistant to enzymatic hydrolysis, drastically improving the drug's pharmacokinetic half-life.

  • Hydrophobic Anchoring: In kinase inhibitors, such as those targeting VEGFR-2, the N-sulfonylpiperidine moiety acts as a hydrophobic anchor. Computational docking reveals that the piperidine ring fits snugly into the hinge region of the kinase, establishing vital hydrophobic interactions with residues like Leu838, Phe916, and Cys917, while the sulfonyl oxygens stabilize the complex via hydrogen bonding[5].

Key Therapeutic Applications & Mechanistic Pathways

Cardiovascular: Direct Thrombin Inhibition

Argatroban remains the gold standard for N-sulfonylpiperidine application. Because of its low molecular weight, Argatroban can penetrate organized fibrin clots to inhibit clot-bound thrombin—a feat impossible for large, indirect anticoagulants like heparin[3].

G Thrombin Thrombin (Factor IIa) ActiveSite Catalytic Active Site Thrombin->ActiveSite exposes Argatroban Argatroban (N-sulfonylpiperidine) Argatroban->ActiveSite reversibly binds & blocks Fibrinogen Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin polymerizes ActiveSite->Fibrinogen cleaves

Mechanism of Argatroban directly inhibiting thrombin's active site.

Virology: HBV Capsid Assembly Modulators

Recent breakthroughs have identified N-sulfonylpiperidine-3-carboxamides (SPCs) as potent Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs)[6]. During HBV replication, the nucleocapsid is essential for viral packaging. SPC derivatives, such as compound C-39 , dose-dependently inhibit the formation of the HBV capsid, block the synthesis of covalently closed circular DNA (cccDNA), and reduce viral pregenomic RNA (pgRNA) levels[6]. Crucially, the N-sulfonylpiperidine core allows C-39 to achieve high antiviral efficacy without inducing cytotoxicity[6].

Parasitology: Antimalarial Endoperoxides

Addressing resistance to artemisinin, researchers have developed dispiro N-sulfonylpiperidine tetraoxanes[4][7]. The tetraoxane ring acts as a reactive endoperoxide. Upon entering the parasite, the molecule aligns parallel to the porphyrin ring of heme. The parasite's iron attacks the O-O bond, triggering a lethal redox-mediated reaction[4]. The N-sulfonylpiperidine tail provides the necessary chemical stability and lipophilicity to ensure the drug reaches the intraerythrocytic parasite[4].

Synthetic Methodologies & Experimental Protocols

The synthesis of N-sulfonylpiperidines is driven by the nucleophilic attack of a secondary piperidine amine on a sulfonyl electrophile. The following protocol is a self-validating, field-standardized workflow for the preparation of N-sulfonylpiperidine derivatives[8][9].

Standard Operating Procedure: Sulfonylation of Piperidine

Reagents & Materials:

  • Piperidine derivative (e.g., piperidine-3-carboxylic acid or simple piperidine) (0.02 mol)

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) (0.02 mol)

  • Base: Pyridine or Triethylamine (0.02 mol)

  • Solvent: Dry methanol, dry diethyl ether, or dichloromethane (DCM)

  • Quenching agent: Crushed ice / cold water

Step-by-Step Protocol:

  • System Preparation: Dissolve the piperidine derivative (0.02 mol) and the base (0.02 mol) in 10-20 mL of the chosen dry solvent under an inert atmosphere (Nitrogen or Argon) to prevent moisture-induced hydrolysis of the sulfonyl chloride[8].

  • Thermal Control: Pre-cool the reaction flask to 0°C (or -65°C depending on the reactivity of the specific piperidine derivative) using an ice-water or dry ice/acetone bath[8]. Causality: Sulfonylation is highly exothermic. Strict thermal control prevents the formation of polysulfonylated byproducts and protects heat-sensitive functional groups.

  • Electrophile Addition: Dissolve the sulfonyl chloride (0.02 mol) in 5-10 mL of dry solvent. Add this solution dropwise to the reaction mixture over a period of 15 minutes[8]. Causality: Dropwise addition ensures the local concentration of the electrophile remains low, favoring the desired mono-substitution kinetic pathway.

  • Reaction Propagation: Remove the cooling bath and allow the mixture to stir at room temperature (25°C) for 1.5 to 15 hours[8]. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting amine is completely consumed.

  • Quenching: Pour the reaction mixture onto 75-100 mL of crushed ice[8]. This safely hydrolyzes any unreacted sulfonyl chloride into its corresponding, water-soluble sulfonic acid.

  • Extraction & Drying: Extract the aqueous mixture with chloroform or ethyl acetate ( 3×30 mL). Combine the organic layers and dry over anhydrous sodium sulfate ( Na2​SO4​ )[8].

  • Purification: Evaporate the solvent in vacuo. Purify the resulting crude oil via column chromatography using a neutral alumina or silica gel column, eluting with an appropriate solvent system (e.g., benzene or hexane/ethyl acetate)[8].

G Start Piperidine Derivative + Base (e.g., Pyridine) Cooling Cool to 0°C Start->Cooling Addition Dropwise Addition of Sulfonyl Chloride Cooling->Addition Reaction Stir at RT (1.5 - 15 h) Monitor via TLC Addition->Reaction Quench Quench with Crushed Ice Reaction->Quench Extract Extract (CHCl3) & Dry (Na2SO4) Quench->Extract Purify Column Chromatography (Neutral Alumina/Silica) Extract->Purify

Standard step-by-step synthetic workflow for N-sulfonylpiperidines.

Quantitative Data & Structure-Activity Relationship (SAR)

The versatility of the N-sulfonylpiperidine core is best demonstrated by its broad efficacy across vastly different biological targets. The table below summarizes the quantitative potency of key compounds discussed in this guide.

Compound NamePrimary Target / MechanismClinical IndicationKey Potency MetricReference
Argatroban Direct Thrombin (Factor IIa) InhibitorAcute Ischemic Stroke, HIT Ki​≈39 nM (Highly potent)[3]
Compound C-39 HBV Capsid Assembly ModulatorChronic Hepatitis B CC50​>100μM (High safety margin)[6]
Compound 15 VEGFR-2 Kinase InhibitorOncology (Solid Tumors) IC50​=0.0787μM [5]
Compound 6 Apoptosis Trigger (HepG-2 cells)Oncology (Hepatocellular) IC50​=3.33μM [5]

Note: The high CC50​ of Compound C-39 highlights the low intrinsic cytotoxicity of the N-sulfonylpiperidine scaffold, making it an excellent candidate for long-term antiviral therapies.

Future Perspectives

The N-sulfonylpiperidine pharmacophore continues to drive innovation in drug discovery. Its unique combination of a rigid, vector-directing piperidine chair and a metabolically stable, hydrogen-bonding sulfonamide linkage makes it an ideal scaffold for targeting complex protein-protein interactions (PPIs) and allosteric sites. Future research is heavily focused on utilizing this moiety in targeted protein degraders (PROTACs) and next-generation antiviral capsid modulators.

References

  • The sodium borohydride reduction of N-sulfonylpyridinium salts. Synthesis of N-sulfonyl-1,4-(1,2-) dihydropyridines. cdnsciencepub.com.
  • Design, Synthesis, and Bioevaluation of Matrine Derivatives as Potential Anti–Hep
  • Inherent Flexibility vis-à-vis Structural Rigidity in Chemically Stable Antimalarial Dispiro N-Sulfonylpiperidine Tetraoxanes.
  • Structure-Based Discovery of N-Sulfonylpiperidine-3-Carboxamides as Novel Capsid Assembly Modulators for Potent Inhibition of HBV Replic
  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers. acs.org.
  • Endoperoxides as Antimalarials: Development, Structural Diversity, and Pharmacodynamic Aspects of 1,2,4,5-Tetraoxane-Based Structural Scaffolds. thieme-connect.de.
  • Okamoto's Strategy to Develop Argatroban: An Innovative Concept for the Future. thieme-connect.com.
  • Enzyme-controlling medicines: introduction. nih.gov.
  • Efficacy and safety of argatroban in treatment of acute ischemic stroke: A meta-analysis. wjgnet.com.

Sources

Foundational

Comprehensive Solubility Profiling of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol: Thermodynamic Mechanisms and Experimental Protocols

Executive Summary The compound {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol (CAS: 924869-08-9) is a highly specialized synthetic intermediate and pharmacophore building block. Structurally, it is a hybrid molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol (CAS: 924869-08-9) is a highly specialized synthetic intermediate and pharmacophore building block. Structurally, it is a hybrid molecule comprising a lipophilic 4-bromophenyl ring, a rigid sulfonamide linkage, an aliphatic piperidine core, and a polar hydroxymethyl group.

Understanding the solubility profile of this compound is critical for downstream applications in medicinal chemistry, assay development, and formulation. Because poor solubility frequently leads to false positives in bioassays and unpredictable pharmacokinetics[1], establishing a rigorous, thermodynamically sound solubility profile is a mandatory step in early-stage development. This technical guide explores the thermodynamic causality behind its solvation and provides a self-validating experimental protocol for empirical quantification.

Structural Profiling & Predictive Thermodynamics

To predict and understand the solubility of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol, we must deconstruct its structural features and their thermodynamic implications:

  • Fully Substituted Sulfonamide Core: Unlike traditional antibacterial sulfonamides (which possess an acidic -NH-SO2- proton), the nitrogen in this compound is part of the piperidine heterocycle. This creates a fully substituted, tertiary sulfonamide. Consequently, the molecule lacks an ionizable proton, meaning its aqueous solubility will be exceptionally low and independent of physiological pH changes [2].

  • Lipophilic Bromophenyl Moiety: The presence of a heavy, highly polarizable bromine atom on the aromatic ring significantly increases the molecular volume and lipophilicity (LogP). This drives strong hydrophobic interactions and increases the crystal lattice energy (enthalpy of fusion), which inherently restricts ideal solubility[3].

  • Hydroxymethyl Group (-CH2OH): This primary alcohol is the sole hydrogen-bond donor in the molecule. It provides a localized polar surface area (PSA) that serves as the primary interaction point for polar solvents.

The Thermodynamics of Solvation

The dissolution of this crystalline solid into a liquid solvent is governed by the Gibbs free energy equation ( ΔGsol​=ΔHsol​−TΔSsol​ ). The process is highly endothermic, meaning solubility increases with temperature[4]. To dissolve, the solvent must overcome the crystal lattice energy (sublimation enthalpy) and form a solvation cavity. In non-polar solvents like cyclohexane, the activity coefficients of similar sulfonamides approach 106 , indicating extreme non-ideal mixing and minimal solute-solvent interactions[3].

G Solid Crystalline API (Solid State) Gas Isolated Molecules (Gaseous State) Solid->Gas Sublimation / Lattice Energy (ΔH_sub > 0) Solvated Solvated API (Liquid Phase) Solid->Solvated Enthalpy of Solution (ΔH_sol = ΔH_sub + ΔH_solv) Gas->Solvated Solvation Energy (ΔH_solv < 0)

Caption: Thermodynamic cycle of solvation for the sulfonamide API.

Solvent-Specific Solvation Mechanisms

Based on the thermodynamic principles outlined above, the solubility profile across different solvent classes is driven by specific molecular interactions:

  • Aqueous Media (Water, Buffers): Solubility is predicted to be extremely poor (< 0.01 mg/mL). The hydrophobic hydration of the bromophenyl ring is entropically unfavorable, and the single hydroxyl group is insufficient to overcome the enthalpic penalty of breaking the crystal lattice[2].

  • Non-Polar Solvents (Cyclohexane, Hexane): Solubility remains very low. While the hydrophobic bulk of the molecule is compatible with non-polar solvents, these solvents cannot disrupt the intermolecular hydrogen bonds formed by the -CH2OH groups in the solid state[3].

  • Alcohols (Methanol, 1-Propanol): Moderate solubility. Alcohols act as both hydrogen-bond donors and acceptors. They can interact with both the sulfonamide oxygens and the hydroxymethyl group, facilitating dissolution through favorable entropic compensation[4].

  • Polar Aprotic Solvents (DMSO, DMF): High solubility. DMSO possesses a strong dipole moment and acts as an excellent hydrogen-bond acceptor for the -CH2OH group. It effectively solvates the molecule without requiring proton donation, making it the ideal solvent for stock solution preparation[5].

Quantitative Data Presentation: Predicted Solubility Matrix
Solvent ClassRepresentative SolventDielectric Constant ( ε )Predicted Solubility RangeSolvation Mechanism & Causality
Aqueous Water (pH 1-10)80.1< 0.01 mg/mL High lattice energy penalty; hydrophobic bulk; lack of ionizable protons prevents pH-driven dissolution.
Non-Polar Cyclohexane2.0< 0.05 mg/mL High activity coefficient ( ∼106 ); inability of solvent to disrupt crystalline H-bond networks[3].
Protic Methanol32.75.0 - 15.0 mg/mL Dual H-bond donor/acceptor capacity overcomes lattice energy via favorable entropic gains[4].
Polar Aprotic DMSO46.7> 50.0 mg/mL Strong dipole-dipole interactions; excellent H-bond acceptor for the primary alcohol[5].

Experimental Methodology: Self-Validating Equilibrium Solubility Profiling

To empirically validate the solubility of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol, a miniaturized shake-flask method coupled with HPLC-UV quantification is required. The classical shake-flask method remains the most reliable technique for determining true thermodynamic equilibrium[6].

The following protocol is designed as a self-validating system : it inherently controls for false positives (via filtration of micro-precipitates) and false negatives (via HPLC stability tracking).

Workflow Prep 1. Sample Prep Excess API + Solvent Incubate 2. Equilibration 37°C, 48h Shaking Prep->Incubate Separate 3. Phase Separation Centrifugation & Filtration Incubate->Separate Analyze 4. Quantification HPLC-UV Analysis Separate->Analyze Validate 5. Validation Check for Degradation Analyze->Validate

Caption: Self-validating shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Protocol

Step 1: Preparation of Saturated Solutions

  • Action: Dispense 5.0 mg of crystalline {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol into a 2.0 mL glass HPLC vial. Add 1.0 mL of the target solvent.

  • Causality: Glass vials must be used instead of plastic to prevent the lipophilic bromophenyl moiety from adsorbing to the vessel walls. An excess of solid ensures the solution remains saturated, which is a fundamental requirement for measuring thermodynamic (rather than kinetic) solubility[6].

Step 2: Thermodynamic Equilibration

  • Action: Seal the vials and place them in an orbital shaker incubator set to 37 ± 0.1 °C. Agitate at 250 RPM for a minimum of 48 hours.

  • Causality: Kinetic solubility (often measured via solvent-shift methods using DMSO stock spikes) can overestimate solubility by up to 6-fold due to supersaturation[5]. A 48-hour incubation ensures the dissolution rate plateau is reached, yielding true thermodynamic equilibrium[7].

Step 3: Phase Separation

  • Action: Remove the vials and immediately centrifuge at 10,000 × g for 15 minutes at 37 °C. Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

  • Causality: Centrifugation alone is insufficient. Sub-micron suspended particles can remain in the supernatant and artificially inflate the UV absorbance readings. PTFE filters are chemically inert and prevent the loss of the lipophilic API during filtration[1].

Step 4: HPLC-UV Quantification & Stability Validation

  • Action: Dilute an aliquot of the filtered supernatant 1:10 in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation inside the column. Analyze using a reversed-phase C18 column with UV detection at the compound's λmax​ (typically 250-260 nm for bromophenyl derivatives).

  • Causality: Unlike simple spectrophotometry, HPLC physically separates the parent compound from any potential degradation products formed during the 48-hour incubation. If secondary peaks are observed, the solubility value is flagged, ensuring the structural integrity of the data[7].

References

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed (NIH). Available at:[Link]

  • Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-Based Classification. Citeline. Available at:[Link]

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. Available at: [Link]

  • Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. PMC (NIH). Available at:[Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data (ACS). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

detailed experimental protocol for preparing {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol

Application Note: Chemoselective Synthesis of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol Executive Summary & Mechanistic Rationale Sulfonamides are ubiquitous motifs in medicinal chemistry, frequently serving as...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Synthesis of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol

Executive Summary & Mechanistic Rationale

Sulfonamides are ubiquitous motifs in medicinal chemistry, frequently serving as bioisosteres for amides with enhanced metabolic stability and broad-spectrum biological activity[1]. The synthesis of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol presents a specific chemoselectivity challenge: the starting material, 3-piperidinemethanol, contains both a secondary aliphatic amine and a primary alcohol.

To achieve selective N-sulfonylation without competitive O-sulfonylation (esterification), this protocol leverages the inherent nucleophilic disparity between the amine and the alcohol. By maintaining a strict low-temperature environment (0 °C) and controlling the stoichiometry of the electrophile (4-bromobenzenesulfonyl chloride), the secondary amine rapidly and exclusively attacks the highly electrophilic sulfonyl sulfur. Triethylamine (TEA) is employed as a non-nucleophilic acid scavenger to neutralize the generated HCl, driving the equilibrium forward and preventing the protonation of the starting amine[2]. Dichloromethane (DCM) is selected as the solvent due to its aprotic nature and excellent solubilizing properties for both the reagents and the transient sulfonylammonium intermediate[3].

Reaction Workflow & Pathway Visualization

ChemoselectiveWorkflow A 3-Piperidinemethanol (1.0 eq) in DCM B Add TEA (1.5 eq) Cool to 0 °C A->B C Dropwise Addition of 4-Bromobenzenesulfonyl Chloride (1.05 eq) B->C D Stir at 0 °C for 1 h Warm to RT for 2 h C->D Chemoselective N-Sulfonylation E TLC Monitoring (Hexane/EtOAc 1:1) D->E F Wash with 1M HCl (Removes excess TEA/Amine) E->F Complete Conversion G Wash with Sat. NaHCO3 (Neutralizes sulfonic acid) F->G H Flash Chromatography (Yield: >85%) G->H I {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol H->I

Figure 1: Mechanistic workflow for the chemoselective N-sulfonylation of 3-piperidinemethanol.

Reagent Stoichiometry & Quantitative Data

Table 1: Stoichiometric requirements for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsmmolMass / VolumeDensityRole
3-Piperidinemethanol115.181.0010.01.15 gN/ANucleophile
4-Bromobenzenesulfonyl Chloride255.521.0510.52.68 gN/AElectrophile
Triethylamine (TEA)101.191.5015.02.10 mL0.726 g/mLAcid Scavenger
Dichloromethane (DCM)84.93N/AN/A40.0 mL1.33 g/mLSolvent

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Intermediate checkpoints are integrated to ensure the integrity of the synthesis before proceeding to the next phase.

Step 1: Preparation of the Amine Solution

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of argon or nitrogen. Causality: Sulfonyl chlorides are highly susceptible to hydrolysis; anhydrous conditions prevent the formation of unreactive 4-bromobenzenesulfonic acid[2].

  • Dissolve 3-piperidinemethanol (1.15 g, 10.0 mmol) in 30 mL of anhydrous DCM.

  • Add triethylamine (2.10 mL, 15.0 mmol) to the solution in one portion.

  • Submerge the flask in an ice-water bath and allow the mixture to cool to an internal temperature of 0 °C for 10 minutes.

Step 2: Electrophile Addition & Reaction Execution

  • In a separate dry vial, dissolve 4-bromobenzenesulfonyl chloride (2.68 g, 10.5 mmol) in 10 mL of anhydrous DCM.

  • Transfer this solution to an addition funnel or use a syringe to add it dropwise to the stirring amine solution over 15–20 minutes. Causality: Dropwise addition at 0 °C dissipates the exothermic heat of reaction, strictly kinetically favoring N-sulfonylation and suppressing di-sulfonylation[2].

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature (approx. 20–25 °C), stirring for an additional 2 hours.

Step 3: Reaction Monitoring (Self-Validation)

  • Perform Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (1:1 v/v).

  • Visualize the plate using UV light (254 nm) and a ninhydrin stain.

  • Validation Check: The starting 3-piperidinemethanol (ninhydrin active, low Rf) should be completely consumed. A new, UV-active spot corresponding to the product should appear at a higher Rf (~0.45).

Step 4: Quenching and Aqueous Workup

  • Dilute the reaction mixture with an additional 20 mL of DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M Aqueous HCl (2 × 20 mL) : Causality: Protonates and extracts unreacted TEA and any trace unreacted 3-piperidinemethanol into the aqueous layer.

    • Saturated Aqueous NaHCO3 (2 × 20 mL) : Causality: Neutralizes residual acid and extracts any 4-bromobenzenesulfonic acid (hydrolysis byproduct) into the aqueous phase[2].

    • Saturated Aqueous NaCl (Brine) (1 × 20 mL) : Causality: Breaks any micro-emulsions and pre-dries the organic layer.

  • Collect the organic layer and dry over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes.

  • Filter the suspension and concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 20% to 60% Ethyl Acetate in Hexanes).

  • Combine the pure fractions and concentrate in vacuo.

  • Dry the resulting solid under high vacuum to afford {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol as a white to off-white solid. Expected yield: 85–92%.

Analytical Characterization (Expected Data)

Table 2: Expected analytical profile for structural validation.

Analytical MethodExpected Signals / Data PointsStructural Correlation
¹H NMR (400 MHz, CDCl₃) δ 7.70 - 7.60 (m, 4H)Aromatic protons of the 4-bromophenyl ring.
δ 3.75 - 3.65 (m, 2H)Equatorial protons of piperidine adjacent to N.
δ 3.55 (d, J = 6.0 Hz, 2H)-CH₂OH (hydroxymethyl) protons.
δ 2.40 - 2.20 (m, 2H)Axial protons of piperidine adjacent to N.
δ 1.85 - 1.10 (m, 5H)Remaining piperidine ring protons.
¹³C NMR (100 MHz, CDCl₃) δ 135.2, 132.4, 129.1, 127.8Aromatic carbons (C-Br, C-SO₂, and CH).
δ 64.5Hydroxymethyl carbon (-CH₂OH).
δ 49.2, 45.8Piperidine carbons adjacent to nitrogen.
LC-MS (ESI+) m/z 334.0 [M+H]⁺, 336.0 [M+H]⁺Corresponds to C₁₂H₁₆BrNO₃S (Bromine isotope pattern 1:1).

Troubleshooting & Process Optimization

  • Issue: Emulsion Formation During Workup

    • Cause: The presence of partially soluble sulfonamide intermediates or unquenched starting materials can act as surfactants.

    • Solution: Add a small amount of brine or filter the biphasic mixture through a pad of Celite to break the emulsion. Ensure the pH of the aqueous layer during the HCl wash is strictly < 2[2].

  • Issue: Low Yield & Presence of Di-sulfonylated Byproduct

    • Cause: O-sulfonylation of the primary alcohol occurs if the temperature exceeds 10 °C during the addition phase, or if a large excess of sulfonyl chloride is used.

    • Solution: Strictly maintain 0 °C during the dropwise addition. If di-sulfonylation persists, consider switching the base to pyridine, which forms a less reactive, bulkier intermediate, further enhancing N-selectivity over O-selectivity[4].

References

  • [3] Title: Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Source: MDPI (Molbank). URL:[Link]

  • [1] Title: Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Source: PMC / NIH. URL:[Link]

  • [4] Title: Mild and General Method for the Synthesis of Sulfonamides. Source: Organic Chemistry Portal. URL:[Link]

Sources

Application

Application Note: High-Throughput Screening of 11β-HSD1 Inhibitors Using {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol as a Lead Scaffold

Scientific Rationale & Scaffold Pharmacophore The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) functions as a critical metabolic regulator by converting inactive cortisone into active cortisol within key met...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Scaffold Pharmacophore

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) functions as a critical metabolic regulator by converting inactive cortisone into active cortisol within key metabolic tissues (liver, adipose, skeletal muscle). Elevated local cortisol levels drive glucocorticoid receptor (GR) activation, which is heavily implicated in the pathogenesis of metabolic syndrome, type 2 diabetes, and obesity [1]. Consequently, the discovery of selective 11β-HSD1 inhibitors is a major focus in modern drug development [1, 4].

{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol represents a highly versatile, lead-like fragment utilized in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) campaigns targeting 11β-HSD1. The structural selection of this specific molecule is grounded in three causal design principles:

  • The Arylsulfonylpiperidine Core: This privileged motif acts as the primary binding anchor. The sulfonyl oxygens serve as strong hydrogen-bond acceptors, typically interacting with the catalytic Ser170 and Tyr183 residues in the 11β-HSD1 active site [1]. The piperidine ring provides a rigid, predictable vector to project substituents into the binding pocket.

  • The 3-Hydroxymethyl Group: The hydroxyl moiety provides a secondary hydrogen-bonding vector to engage the enzyme's polar network or can serve as a synthetic handle for late-stage esterification or etherification to tune lipophilicity.

  • The 4-Bromophenyl Handle: In hit-to-lead optimization, the para-bromine atom is not merely a heavy atom for hydrophobic packing; it is a deliberate synthetic vulnerability. It allows medicinal chemists to rapidly execute palladium-catalyzed Suzuki-Miyaura cross-coupling reactions post-HTS, expanding the molecule into the S1' hydrophobic pocket without needing to rebuild the core sulfonamide architecture.

G Cortisone Inactive Cortisone Enzyme 11β-HSD1 Enzyme (NADPH Dependent) Cortisone->Enzyme Cortisol Active Cortisol Enzyme->Cortisol Catalysis Inhibitor {1-[(4-Bromophenyl)sulfonyl] -3-piperidinyl}methanol Inhibitor->Enzyme Inhibits GR Glucocorticoid Receptor (GR) Activation Cortisol->GR Binds Metabolic Metabolic Syndrome (Obesity, Insulin Resistance) GR->Metabolic Gene Transcription

Fig 1. 11β-HSD1 metabolic pathway and targeted inhibition by the arylsulfonylpiperidine scaffold.

HTS Assay Design: Causality and Self-Validation

To screen {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol and its analog library, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is the gold standard [2, 3].

Why HTRF? Small-molecule libraries often contain compounds that auto-fluoresce, leading to false positives or negatives in standard fluorescence assays. HTRF utilizes a Europium or Terbium cryptate donor and a d2 acceptor. The long emission half-life of the cryptate allows for a time delay (e.g., 50 µs) before signal measurement, completely bypassing the short-lived auto-fluorescence of library compounds [2].

To ensure the protocol is a self-validating system , the assay incorporates:

  • Positive Control: Carbenoxolone or AZD4017 (known 11β-HSD1 inhibitors) to define maximum inhibition (100% effect).

  • Negative Control: 1% DMSO vehicle to define maximum enzyme activity (0% effect).

  • Quality Metric: The Z'-factor is calculated for every plate. A Z'-factor > 0.7 confirms robust assay performance and validates the day's data.

Step-by-Step Experimental Protocols

Phase 1: Compound Handling and Acoustic Dispensing

Causality: Halogenated sulfonamides can exhibit poor aqueous solubility. Using traditional pipette tips can lead to compound precipitation and carryover. Acoustic liquid handling uses sound energy to transfer nanoliter volumes directly from the source to the destination plate, eliminating tip-based errors.

  • Stock Preparation: Dissolve {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol in 100% anhydrous DMSO to a concentration of 10 mM.

  • Dilution Series: Prepare a 10-point dose-response curve (ranging from 10 mM down to 0.3 µM) in a 384-well Echo-qualified source plate.

  • Dispensing: Use an Echo Acoustic Dispenser to transfer 50 nL of the compound into a black, low-volume 384-well assay plate. The final assay volume will be 10 µL, resulting in a final DMSO concentration of 0.5% (v/v).

Phase 2: Biochemical HTRF Assay for 11β-HSD1

Causality: The assay measures the competitive displacement of a d2-labeled cortisol tracer by the newly synthesized cortisol produced by the enzyme. High enzyme activity means more unlabeled cortisol, which displaces the tracer and decreases the FRET signal. Therefore, an active inhibitor will preserve the FRET signal.

  • Enzyme/Substrate Addition: Add 5 µL of assay buffer (20 mM Tris-HCl pH 7.0, 5 mM EDTA) containing recombinant human 11β-HSD1 (10 ng/well), 200 nM cortisone, and 250 µM NADPH to the assay plate containing the dispensed compound [3].

  • Incubation: Seal the plate and incubate at 37°C for 2 hours. Validation step: Ensure the reaction remains in the linear phase by monitoring a parallel time-course plate.

  • Detection Reagents: Add 5 µL of the HTRF detection mix containing anti-cortisol-Cryptate (donor) and cortisol-d2 (acceptor) diluted in lysis buffer.

  • Equilibration & Readout: Incubate at room temperature for 2 hours in the dark. Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 665 nm and 620 nm.

  • Data Processing: Calculate the HTRF ratio (665 nm / 620 nm × 10,000). Plot the ratio against the log of the compound concentration to determine the IC₅₀.

Phase 3: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality: HTS hits must be triaged to eliminate false positives caused by assay interference or non-specific aggregation. SPR provides real-time, label-free confirmation of direct, reversible binding between the compound and the target enzyme.

  • Immobilization: Immobilize His-tagged 11β-HSD1 onto an NTA sensor chip via amine coupling and nickel capture.

  • Analyte Injection: Inject {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol over the chip at varying concentrations (0.1 µM to 50 µM) at a flow rate of 30 µL/min.

  • Kinetic Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ).

G Prep Library Prep (Acoustic Dispensing) HTRF Primary HTS (HTRF Cortisol Assay) Prep->HTRF Triage Hit Triage (Z'-factor > 0.7) HTRF->Triage SPR Orthogonal Validation (SPR Binding Kinetics) Triage->SPR Confirmed Hits LeadOpt Hit-to-Lead (Suzuki Cross-Coupling) SPR->LeadOpt KD Validation

Fig 2. High-throughput screening and hit-to-lead workflow for arylsulfonylpiperidine derivatives.

Quantitative Data Summaries

Table 1: Physicochemical & Pharmacophoric Properties of the Lead Scaffold

PropertyValuePharmacophoric Role / Causality
Molecular Weight 334.23 g/mol Ideal fragment/lead-like size (Rule of 3 compliant) allowing room for late-stage growth.
Hydrogen Bond Donors 1 (Hydroxyl)Interacts with polar residues or solvent boundary; tunable via etherification.
Hydrogen Bond Acceptors 3 (Sulfonyl, Hydroxyl)Critical for anchoring to the catalytic Ser170/Tyr183 dyad in 11β-HSD1.
LogP (calculated) ~2.1Optimal lipophilicity for membrane permeability without excessive non-specific binding.
Synthetic Handle para-BromineEnables rapid SAR generation via Pd-catalyzed cross-coupling reactions.

Table 2: Representative HTS Assay Quality Metrics

MetricTarget ValueExperimental ObservationInterpretation
Z'-factor > 0.50.78 ± 0.04Excellent assay robustness and separation between positive/negative controls.
Signal-to-Background (S/B) > 3.08.5High sensitivity for detecting cortisol displacement.
Reference IC₅₀ (AZD4017) < 10 nM7.2 nMValidates the enzyme's active conformation and assay sensitivity.
Scaffold IC₅₀ < 10 µM~3.5 µMTypical affinity for an unoptimized fragment; validates the scaffold for hit-to-lead.
SPR KD​ Correlates with IC₅₀4.1 µMConfirms direct, reversible 1:1 binding, ruling out aggregation artifacts.

References

  • Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Source: Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]

  • HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Pentacyclic Triterpenes from Cecropia telenitida Can Function as Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 Source: Molecules (MDPI). URL:[Link]

  • Virtual screening applications in short-chain dehydrogenase/reductase research Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

Method

Application Note: {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol in 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition Assays

Target Audience: Researchers, assay development scientists, and medicinal chemists in metabolic disease drug discovery. Executive Summary The compound {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol (CAS: 924869-08-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists in metabolic disease drug discovery.

Executive Summary

The compound {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol (CAS: 924869-08-9) belongs to the 1-arylsulfonylpiperidine class of molecules, a highly validated scaffold for the selective inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)[1]. 11β-HSD1 is a critical pre-receptor enzyme that catalyzes the intracellular reduction of inactive cortisone to active cortisol, amplifying local glucocorticoid receptor (GR) activation[2]. Because localized cortisol excess in adipose and hepatic tissues drives the pathogenesis of metabolic syndrome, obesity, and type 2 diabetes, targeted inhibition of 11β-HSD1 is a major therapeutic strategy[3].

This application note details the mechanistic rationale for utilizing {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol as an in vitro probe and provides a self-validating, step-by-step protocol for evaluating its efficacy using a Homogeneous Time-Resolved Fluorescence (HTRF) assay[4].

Scientific Rationale & Mechanistic Insights

The Arylsulfonylpiperidine Scaffold

The efficacy of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol is driven by its specific structural interactions within the 11β-HSD1 catalytic pocket:

  • Hydrophobic Anchoring: The 4-bromophenyl group is highly lipophilic and projects deep into the hydrophobic sub-pocket of the enzyme. The heavy bromine atom enhances van der Waals interactions, increasing binding affinity and residence time[1].

  • Catalytic Triad Interaction: The 3-hydroxymethyl group on the piperidine ring acts as a critical hydrogen bond donor/acceptor. It mimics the transition state of the endogenous substrate, forming direct hydrogen bonds with the catalytic residues Ser170 and Tyr183 , which are essential for the enzyme's oxidoreductase activity[1].

  • Isozyme Selectivity: Unlike 11β-HSD2 (which oxidizes cortisol to cortisone and shares only ~21% sequence identity), the bulky arylsulfonylpiperidine scaffold is sterically restricted from the 11β-HSD2 active site, ensuring high selectivity and preventing off-target mineralocorticoid receptor activation[1].

Pathway Visualization

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 + NADPH Cortisone->Enzyme binds Cortisol Cortisol (Active) Enzyme->Cortisol reduction GR Glucocorticoid Receptor (GR) Cortisol->GR activates Metabolic Metabolic Syndrome (Obesity, Insulin Res.) GR->Metabolic promotes Inhibitor {1-[(4-Bromophenyl)sulfonyl] -3-piperidinyl}methanol Inhibitor->Enzyme inhibits

Fig 1: 11β-HSD1 signaling pathway and targeted inhibition by the arylsulfonylpiperidine derivative.

Experimental Protocol: HTRF Enzymatic Assay

To accurately determine the half-maximal inhibitory concentration (IC₅₀) of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol, we utilize a competitive HTRF assay[4]. This TR-FRET-based method measures the amount of cortisol generated. Causality Note: In this competitive format, high enzyme activity produces native cortisol that displaces the d2-labeled cortisol from the Europium cryptate-antibody, resulting in a low FRET signal . Conversely, successful inhibition by our compound yields a high FRET signal .

Reagents & Equipment
  • Enzyme: Recombinant Human 11β-HSD1 (expressed in E. coli or Sf9 cells).

  • Substrate & Cofactor: 160 nM Cortisone, 200 µM NADPH (required for reductase activity).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA (prevents metalloprotease degradation), 0.1% BSA (prevents non-specific plastic binding).

  • Detection: Cortisol HTRF Kit (Anti-Cortisol-Eu³⁺ Cryptate and Cortisol-d2).

  • Microplate: 384-well low-volume black plate (optimizes FRET proximity and reduces reagent volume).

  • Reader: TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

Step-by-Step Methodology
  • Compound Preparation (Self-Validating Control):

    • Prepare a 10 mM stock of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol in 100% DMSO.

    • Perform a 3-fold serial dilution in DMSO (10 points).

    • Dilute the intermediate plates 1:100 in Assay Buffer.

    • Causality: The final DMSO concentration in the assay must be strictly ≤1%. Higher concentrations will denature the 11β-HSD1 enzyme, leading to false-positive inhibition.

  • Enzyme Incubation:

    • Add 2 µL of the diluted inhibitor to the 384-well plate.

    • Add 4 µL of 11β-HSD1 enzyme (optimized concentration, typically 1.5 µg/mL).

    • Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate within the hydrophobic pocket.

    • Add 4 µL of Substrate Mix (Cortisone + NADPH) to initiate the reaction.

    • Seal and incubate at 37°C for 2 hours.

  • HTRF Detection:

    • Add 5 µL of Anti-Cortisol-Eu³⁺ Cryptate and 5 µL of Cortisol-d2 (prepared in lysis/detection buffer).

    • Incubate in the dark at room temperature for 2 hours to allow competitive binding equilibrium.

  • Measurement & Analysis:

    • Read the plate using a TR-FRET reader. Calculate the HTRF ratio: (Emission665​/Emission620​)×104 .

    • Plot the HTRF ratio against the log[Inhibitor] to calculate the IC₅₀ using a 4-parameter logistic fit.

Workflow Visualization

Workflow Step1 1. Compound Preparation (Serial dilution in DMSO) Step2 2. Enzyme Incubation (11β-HSD1 + NADPH + Cortisone + Inhibitor at 37°C for 2h) Step1->Step2 Step3 3. HTRF Reagent Addition (Anti-Cortisol Cryptate + Cortisol-d2) Step2->Step3 Step4 4. TR-FRET Measurement (Ex: 337 nm, Em: 620/665 nm) Step3->Step4 Step5 5. Data Analysis (IC50 & Z'-factor calculation) Step4->Step5

Fig 2: Step-by-step workflow for the competitive HTRF 11β-HSD1 inhibition assay.

Data Presentation & Assay Validation

To ensure the assay is a self-validating system, positive controls (e.g., Carbenoxolone, a known non-selective 11β-HSD inhibitor) and negative controls (1% DMSO vehicle) must be included on every plate[2]. The robustness of the assay is determined by calculating the Z'-factor. A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening.

Table 1: Expected Quantitative Data and Assay Validation Metrics

ParameterExpected Value / RangeScientific Significance
{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol IC₅₀ 10 nM – 150 nMDemonstrates potent, low-nanomolar target engagement typical of 3-substituted arylsulfonylpiperidines.
Carbenoxolone (Positive Control) IC₅₀ ~300 nM – 800 nMValidates enzyme activity and assay sensitivity[2].
Z'-Factor 0.65 – 0.85Confirms high signal-to-noise ratio and low well-to-well variability.
Signal-to-Background (S/B) Ratio > 5.0Ensures the competitive displacement of Cortisol-d2 is statistically significant.

References

  • [3] Anagnostis, P., Katsiki, N., Adamidou, F., Athyros, V. G., & Karagiannis, A. (2013). 11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders? Metabolism, 62(1), 21-33.[Link]

  • [4] Lee, S. Y., et al. (2017). Effects of Cellular 11β-hydroxysteroid Dehydrogenase 1 on LPS-induced Inflammatory Responses in Synovial Cell Line, SW982. Immune Network, 17(3), 177-185.[Link]

  • [2] Scott, J. S., Goldberg, F. W., & Turnbull, A. V. (2014). Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry, 57(11), 4466-4486.[Link]

  • [1] Xia, G., et al. (2013). Design and synthesis of (R)-1-arylsulfonylpiperidine-2-carboxamides as 11β-hydroxysteroid dehydrogenase type 1 inhibitors. ChemMedChem, 8(4), 577-581.[Link]

Sources

Application

Application Notes and Protocols for the Derivatization of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol for SAR Studies

Introduction: The Privileged Piperidine Scaffold in Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Piperidine Scaffold in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2] Its favorable physicochemical properties, including its ability to modulate lipophilicity and aqueous solubility, and its capacity to present substituents in a well-defined three-dimensional orientation, make it an ideal building block for interacting with biological targets.[2][3] The specific scaffold, {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol, presents a unique combination of features for structure-activity relationship (SAR) exploration. The sulfonamide nitrogen offers a degree of metabolic stability, while the 3-hydroxymethyl substituent and the 4-bromophenyl group provide three distinct points for chemical diversification.[4][5]

This application note provides a comprehensive guide to the strategic derivatization of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol. We will delve into detailed protocols for modifying the primary alcohol and the aromatic ring, explaining the chemical rationale behind these modifications and their potential impact on pharmacokinetic and pharmacodynamic properties. The overarching goal is to generate a diverse chemical library for robust SAR studies, ultimately leading to the identification of compounds with optimized biological activity.

Strategic Derivatization for SAR Exploration

The derivatization of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol can be systematically approached by targeting its three key functional handles: the primary alcohol, the bromophenyl ring, and the piperidine ring itself (though modifications here are more complex and less commonly pursued in initial SAR studies).

Part 1: Derivatization of the Primary Alcohol

The primary alcohol at the 3-position of the piperidine ring is a prime target for introducing diversity. Modifications at this site can significantly influence polarity, hydrogen bonding capacity, and steric bulk, all of which are critical determinants of drug-target interactions.

Esterification: Modulating Polarity and Prodrug Potential

Esterification of the primary alcohol is a straightforward method to introduce a wide variety of functional groups. This modification can alter the compound's lipophilicity, potentially improving membrane permeability. Furthermore, esters can act as prodrugs, undergoing in vivo hydrolysis to release the active parent alcohol.[6]

Protocol 1: General Procedure for Esterification

A common and effective method for esterification involves the use of an acid chloride or anhydride in the presence of a base.[6][7]

Materials:

  • {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine or TEA (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ester derivative.

Etherification: Introducing Stable Lipophilic Groups

Etherification provides a metabolically stable alternative to esterification for introducing lipophilic groups. The resulting ether linkage is generally more resistant to enzymatic cleavage.

Protocol 2: Williamson Ether Synthesis

This classic method involves the deprotonation of the alcohol followed by reaction with an alkyl halide.

Materials:

  • {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.5 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol (1.0 eq) in the same solvent dropwise.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Part 2: Derivatization of the 4-Bromophenyl Ring

The bromine atom on the phenylsulfonyl moiety serves as a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. These modifications can profoundly impact the electronic properties and steric profile of the molecule, leading to significant changes in biological activity.

Suzuki-Miyaura Coupling: Formation of Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[9][10] This reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring.

Protocol 3: Suzuki-Miyaura Coupling

Materials:

  • {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol derivative (from Part 1, or the parent alcohol)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF) with water (typically a 4:1 to 10:1 ratio)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol derivative (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination: Formation of Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the introduction of a wide variety of primary and secondary amines.[11][12]

Protocol 4: Buchwald-Hartwig Amination

Materials:

  • {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol derivative

  • Primary or secondary amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (0.02-0.05 eq)

  • Phosphine ligand (e.g., XPhos, SPhos) (0.04-0.1 eq)

  • Base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the reaction vessel.

  • Add the {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol derivative (1.0 eq), the amine (1.2 eq), and the base.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Carefully wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation and SAR Analysis

To facilitate SAR analysis, the synthesized derivatives should be systematically cataloged with their corresponding biological data.

Table 1: Exemplary Derivatization of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol and Hypothetical Biological Activity

Compound IDR¹ (at 3-CH₂O-)R² (at 4-Ph-)Molecular WeightcLogPHypothetical IC₅₀ (nM)
Parent HBr349.242.85500
1a -C(O)CH₃Br391.282.98450
1b -CH₂PhBr439.374.65300
2a H-Ph425.534.35150
2b H-NHCH₃375.492.50250

Experimental Workflows and Logical Relationships

The strategic derivatization for SAR studies follows an iterative cycle of design, synthesis, and biological evaluation.

SAR_Cycle cluster_0 Design & Synthesis cluster_1 Evaluation & Analysis Core_Scaffold {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol Derivatization Chemical Derivatization (Esterification, Etherification, Suzuki, Buchwald-Hartwig) Core_Scaffold->Derivatization Compound_Library Diverse Compound Library Derivatization->Compound_Library Biological_Screening Biological Screening (e.g., Enzyme Assays) Compound_Library->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Derivatization Iterative Design

Caption: Iterative cycle of SAR studies for lead optimization.

The general workflow for derivatization at the two primary sites is depicted below.

Derivatization_Workflow cluster_alcohol Alcohol Modification cluster_aromatic Aromatic Ring Modification Start Start Esterification Esterification (R-COCl, Base) Start:f0->Esterification Etherification Etherification (NaH, R-X) Start:f0->Etherification Suzuki Suzuki Coupling (R-B(OH)₂, Pd cat.) Start:f1->Suzuki Buchwald Buchwald-Hartwig (R-NH₂, Pd cat.) Start:f1->Buchwald Ester Derivatives Ester Derivatives Esterification->Ester Derivatives Ether Derivatives Ether Derivatives Etherification->Ether Derivatives Aryl/Alkyl Derivatives Aryl/Alkyl Derivatives Suzuki->Aryl/Alkyl Derivatives Amino Derivatives Amino Derivatives Buchwald->Amino Derivatives

Caption: Derivatization strategies for the core scaffold.

Conclusion

The systematic derivatization of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol offers a fertile ground for the exploration of structure-activity relationships. By employing robust and versatile chemical transformations such as esterification, etherification, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, a diverse library of analogs can be efficiently synthesized. The protocols outlined in this application note provide a solid foundation for researchers to embark on SAR studies aimed at discovering novel and potent therapeutic agents. Careful analysis of the biological data obtained from these derivatives will undoubtedly guide the rational design of next-generation compounds with improved efficacy and drug-like properties.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. Available at: [Link]

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed. Available at: [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships - ResearchGate. Available at: [Link]

  • ChemInform Abstract: A Biocatalytic/Reductive Etherification Approach to Substituted Piperidinyl Ethers. | Request PDF - ResearchGate. Available at: [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed. Available at: [Link]

  • Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Synthesis and optimization of arylsulfonylpiperazines as a novel class of inhibitors of 11 beta-hydroxysteroid dehydrogenase type 1 (11 beta-HSD1) - PubMed. Available at: [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. Available at: [Link]

  • Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitors V. A series of new derivatives containing a spiro[imidazo[1,2-a]pyrazine-2(3H),4'-piperidin]-5(1H)-one scaffold - PubMed. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Synthesis, DFT, ADMET, and Docking Studies of Novel Sulfonyl Piperidine Analogues Containing 2,3-dihydrobenzofuran-5-carboxamide - OUCI. Available at: [Link]

  • Syntheses, Activity and Modeling Studies of 3- And 4-(sulfo- And Sulfonamidoalkyl)pyridine and piperidine-2-carboxylic Acid Derivatives as Analogs of NMDA Receptor Antagonists - PubMed. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. Available at: [Link]

  • Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives - ResearchGate. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. Available at: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. Available at: [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis - AOCS. Available at: [Link]

  • RSC Medicinal Chemistry - Lirias. Available at: [Link]

  • the use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry - Rowan Digital Works. Available at: [Link]

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Method

Application Notes and Protocols for the Formulation of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol for Biological Testing

Abstract This document provides a comprehensive guide for the formulation of the novel compound {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol for biological testing. Given the structural characteristics of this mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the formulation of the novel compound {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol for biological testing. Given the structural characteristics of this molecule, particularly the presence of a bromophenylsulfonyl group, poor aqueous solubility is anticipated, which presents a significant challenge for achieving accurate and reproducible results in both in vitro and in vivo studies. These application notes detail a systematic approach, beginning with essential pre-formulation studies to characterize the physicochemical properties of the compound. Subsequently, detailed protocols for the development of formulations suitable for initial biological screening are provided, with a focus on scientifically justified experimental choices. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction: The Formulation Imperative

The biological activity of a test compound can only be reliably assessed when it is effectively delivered to the biological system in a soluble and stable state. For compounds like {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol, which are predicted to be hydrophobic, the formulation strategy is a critical determinant of experimental success. An inadequate formulation can lead to underestimated potency, poor reproducibility, and misleading structure-activity relationships (SAR).

This guide emphasizes a proactive approach to formulation development, initiated early in the research workflow. By systematically evaluating the compound's properties and employing rational formulation design, researchers can mitigate the risks associated with poor solubility and generate high-quality, interpretable biological data.

Pre-formulation Studies: Characterizing the Molecule

Pre-formulation studies are the foundational first step in developing a suitable formulation.[1][2][3] These investigations provide a comprehensive understanding of the physicochemical properties of the drug candidate, which in turn guides the selection of appropriate excipients and formulation strategies.[1][4]

Physicochemical Property Assessment

A fundamental understanding of the compound's intrinsic properties is paramount.

  • Aqueous Solubility: This is the most critical parameter. The solubility of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol should be determined in a range of aqueous media, including water, phosphate-buffered saline (PBS) at physiological pH (7.4), and acidic buffers (e.g., pH 1.2 and 4.5) to simulate gastrointestinal conditions for potential oral administration routes.

  • pKa Determination: The ionization constant (pKa) will indicate whether the compound is acidic, basic, or neutral. This is crucial for understanding its solubility behavior at different pH values and for selecting appropriate salt forms or pH-adjusted vehicles.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) provide a measure of the compound's lipophilicity. This information helps in predicting its potential for membrane permeability and informs the selection of lipid-based or other solubilizing formulation approaches.

  • Solid-State Characterization: Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are vital for identifying the crystalline form (polymorphism) and melting point of the solid compound.[5][6] These properties can significantly influence solubility and dissolution rates.[5]

Stability Analysis

The chemical stability of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol in the solid state and in solution must be evaluated under various conditions.

  • Forced Degradation Studies: The compound should be subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to identify potential degradation pathways and degradation products.[7] This information is critical for developing stability-indicating analytical methods.

  • Solution Stability: The stability of the compound in the proposed formulation vehicles should be assessed over time and at different temperatures. This ensures that the compound remains intact and at the target concentration throughout the duration of the biological experiment.

Formulation Strategies for Biological Testing

Based on the pre-formulation data, an appropriate formulation strategy can be selected. For a compound with anticipated poor water solubility, several approaches can be considered.[8][9][10]

Initial Screening Formulations (In Vitro)

For initial in vitro screening in cell-based assays, the primary goal is to achieve the desired concentration of the test compound in the cell culture medium without causing cytotoxicity from the formulation itself.

DMSO is a powerful and widely used solvent for dissolving non-water-soluble drugs for in vitro studies.[11][12]

  • Rationale: DMSO is a polar, aprotic solvent that can dissolve a wide range of organic compounds.[12] It is miscible with water and cell culture media, allowing for the preparation of high-concentration stock solutions that can be serially diluted.

  • Protocol:

    • Prepare a high-concentration stock solution of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol in 100% cell culture-grade DMSO (e.g., 10 mM or 50 mM).

    • Ensure complete dissolution by gentle warming and vortexing.

    • For cell-based assays, dilute the DMSO stock solution into the cell culture medium to achieve the final desired concentrations.

  • Critical Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic and may influence cellular processes.[11][12][13][14] It is essential to include a vehicle control (medium with the same final DMSO concentration) in all experiments.[13]

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[15][16][17][18]

  • Rationale: The hydrophobic inner cavity of the cyclodextrin molecule can encapsulate the poorly soluble guest molecule, while the hydrophilic outer surface allows the complex to dissolve in aqueous media.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and a good safety profile for parenteral use.[19]

  • Protocol:

    • Prepare a solution of HP-β-CD in water or buffer (e.g., 10-40% w/v).

    • Add the powdered {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol to the cyclodextrin solution.

    • Stir or sonicate the mixture until the compound is fully dissolved.

    • The resulting clear solution can be sterile-filtered and diluted for use in biological assays.

Formulations for In Vivo Studies

For animal studies, the formulation must be biocompatible, stable, and capable of delivering the drug to the target site of action. The choice of formulation will depend on the route of administration (e.g., intravenous, oral, subcutaneous).

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly water-soluble compounds.[20]

  • Rationale: A blend of solvents can provide a more favorable environment for dissolving a hydrophobic compound than water alone. Common co-solvents for parenteral formulations include polyethylene glycol (PEG) 400, propylene glycol, and ethanol.[9]

  • Protocol (Example for IV administration):

    • Dissolve {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol in a minimal amount of a strong organic solvent like N-methyl-2-pyrrolidone (NMP).[21]

    • Add a co-solvent such as PEG 400 and mix thoroughly.

    • Slowly add an aqueous vehicle (e.g., saline or 5% dextrose in water) with continuous stirring to the desired final volume.

  • Considerations: The final concentration of organic solvents should be within established safety limits for the chosen animal species. The formulation should be visually inspected for any signs of precipitation upon dilution.

Lipid-based drug delivery systems (LBDDS) are an effective strategy for enhancing the solubility and bioavailability of lipophilic compounds.[22][23][24][25]

  • Rationale: These formulations can pre-dissolve the drug in a lipid carrier, which can then be emulsified in the gastrointestinal tract (for oral delivery) or administered as a nanoemulsion parenterally.[10][24] LBDDS can also protect the drug from degradation and facilitate lymphatic transport, potentially bypassing first-pass metabolism.[24]

  • Types of Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.

    • Liposomes: Vesicular structures composed of one or more lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[26]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids or a blend of solid and liquid lipids, respectively.[22]

  • General Protocol Outline (for SEDDS):

    • Select a suitable lipid carrier (e.g., medium-chain triglycerides), surfactant (e.g., Polysorbate 80), and co-solvent (e.g., Transcutol®).[27]

    • Determine the optimal ratio of these components through phase diagram studies.

    • Dissolve {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol in the optimized vehicle.

    • The resulting formulation can be filled into capsules for oral administration.

Analytical Characterization of Formulations

It is essential to analytically characterize the final formulation to ensure its quality and performance.[6][7][28]

Parameter Analytical Method Purpose
Appearance Visual InspectionTo check for clarity, color, and presence of particulate matter.
pH pH meterTo ensure the pH is within the desired range for stability and biocompatibility.
Drug Concentration (Assay) High-Performance Liquid Chromatography (HPLC)To confirm the concentration of the active compound in the formulation.
Purity/Degradation Products HPLC with a stability-indicating methodTo quantify any impurities or degradation products that may have formed.[7]
Particle Size and Distribution (for suspensions/emulsions) Dynamic Light Scattering (DLS) or Laser DiffractionTo determine the size of particles or droplets, which can affect stability and bioavailability.
Osmolality OsmometerTo ensure the formulation is isotonic for parenteral administration to minimize irritation.

Experimental Workflows and Diagrams

Formulation Development Workflow

FormulationWorkflow cluster_preform Pre-formulation cluster_form_dev Formulation Development cluster_char Characterization & Optimization A Physicochemical Characterization (Solubility, pKa, LogP) D Select Formulation Approach (e.g., Co-solvent, Cyclodextrin, Lipid-based) A->D B Solid-State Analysis (DSC, XRPD) B->D C Stability Assessment (Forced Degradation) E Excipient Compatibility & Selection C->E D->E F Prototype Formulation Preparation E->F G Analytical Characterization (HPLC, DLS, pH, Osmolality) F->G H Optimize Formulation G->H I Final Formulation for Biological Testing H->I

Caption: Workflow for formulation development.

Cyclodextrin Inclusion Complex Formation

CyclodextrinComplex cluster_reactants Reactants cluster_product Product CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Encapsulation Drug {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol (Hydrophobic) Drug->Complex

Caption: Cyclodextrin inclusion complex formation.

Conclusion

The successful biological evaluation of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol is contingent upon the development of a robust and well-characterized formulation. This guide provides a systematic framework for approaching this challenge, from initial pre-formulation studies to the preparation and analysis of formulations for both in vitro and in vivo testing. By adhering to these principles, researchers can enhance the quality and reliability of their biological data, thereby enabling more informed decisions in the drug discovery and development process.

References

  • Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. (2025, August 28). MDPI.
  • Lipid-Based Drug Delivery Systems. PMC - NIH.
  • Excipients for Parenterals. (2023, March 11).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • The future of lipid-based drug delivery systems. (2025, April 3). CAS.
  • Excipients' Attributes Crucial for Parenteral Preparation. Roquette.
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 2).
  • Preformulation Studies An Overview. (2024, July 14). International Journal of Pharmaceutical Sciences.
  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020, April 1).
  • Preformulation & Excipient Compatibility Studies. Charles River Laboratories.
  • Preformulation Development Studies. Coriolis Pharma.
  • Lipid Based Drug Delivery Systems. Pharma Focus Asia.
  • Importance of Preformulation Studies In Drug Development. UPM Pharmaceuticals.
  • Preformulation Studies - Drug Development. Pharma Focus Asia.
  • Excipients For Parenteral Pharmaceuticals Set To Grow, But Specialization Is Key. (2023, November 2).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • parenteral excipients. Ashland.
  • From what concentration of DMSO is harmful to cell in vivo and vitro? (2017, April 12). ResearchGate.
  • Elements leading to a rational design of cyclodextrin-based formulations. (2022, October 21).
  • Beta-Cyclodextrin As An Excipient In Drug Formulation. ResearchGate.
  • (1-[(4-BROMOPHENYL)SULFONYL]-3-PIPERIDINYL)METHANOL. NextSDS.
  • Analytical Method Development & Validation for Formulation Projects: Ensuring Accuracy, Stability & Compliance. (2025, December 17). Pharmaffiliates.
  • Key Analytical Techniques for Pharmaceutical Discovery and Formulation. TA Instruments.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI.
  • Cyclodextrins in drug delivery: applications in gene and combination therapy. (2020, February 20). Mitchell Lab.
  • Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars.
  • Cell Culture FAQ: How does DMSO affect your cells? Eppendorf.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies.
  • The Guide To Analytical Method Development. (2020, February 21). Agno Pharmaceuticals.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Formulation of poorly soluble compounds. (2010, May 31). EMA.
  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. (2006, November 15). PubMed.
  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022, July 13). MDPI.
  • Inhibitors in DMSO (not for cell culture) can be used in cellular assays? (2021, June 28). ResearchGate.
  • Enhancing the Bioavailability of Poorly Soluble Drugs. (2024, June 4). MDPI.
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-Arylsulfonylpiperidines

Welcome to the Technical Support Center. N-arylsulfonylpiperidines are privileged structural motifs frequently utilized in drug discovery, serving as critical pharmacophores in matrix metalloproteinase (MMP) inhibitors a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. N-arylsulfonylpiperidines are privileged structural motifs frequently utilized in drug discovery, serving as critical pharmacophores in matrix metalloproteinase (MMP) inhibitors and gamma-secretase inhibitors[1].

The standard synthetic route involves the nucleophilic attack of piperidine (a secondary cyclic amine) on an arylsulfonyl chloride in the presence of an auxiliary base (e.g., triethylamine or pyridine)[2]. While this amidation is generally robust, the highly electrophilic nature of sulfonyl chlorides makes the reaction susceptible to competing nucleophiles, leading to yield-limiting side products[3]. This guide provides a causality-driven framework to troubleshoot, quantify, and eliminate these side reactions.

Reaction Mechanism & Pathway Visualization

To effectively troubleshoot, it is critical to understand the kinetic competition between the desired amidation and parasitic side reactions. The diagram below illustrates the logical flow of electrophile consumption.

G ArSO2Cl Arylsulfonyl Chloride (Electrophile) Product N-Arylsulfonylpiperidine (Desired Product) ArSO2Cl->Product + Piperidine & Base SulfonicAcid Arylsulfonic Acid (Hydrolysis Byproduct) ArSO2Cl->SulfonicAcid + H2O (Nucleophile) SulfonateEster Sulfonate Ester (Alcoholysis Byproduct) ArSO2Cl->SulfonateEster + R-OH (Nucleophile) Piperidine Piperidine (Secondary Amine) Piperidine->Product Water H2O (Moisture) Water->SulfonicAcid Alcohol R-OH (Solvent/Impurity) Alcohol->SulfonateEster

Mechanistic pathways of N-arylsulfonylpiperidine synthesis and competing side reactions.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why is arylsulfonic acid forming instead of my desired N-arylsulfonylpiperidine? Causality: Arylsulfonyl chlorides are highly electrophilic and acutely moisture-sensitive[3]. In the presence of trace water—introduced via hygroscopic solvents, wet glassware, or atmospheric humidity—water acts as a competitive nucleophile. This hydrolysis irreversibly converts the sulfonyl chloride into arylsulfonic acid and hydrochloric acid (HCl)[2]. Because sulfonic acids are highly polar and acidic, they do not undergo amidation with piperidine under standard conditions, effectively terminating the reaction sequence[4].

Q2: I used an alcoholic solvent (e.g., methanol) to improve reagent solubility. Why did my yield plummet, and what is the new byproduct? Causality: Aliphatic alcohols are strong oxygen nucleophiles. When an alcoholic solvent is utilized, it rapidly attacks the arylsulfonyl chloride to form a sulfonate ester (e.g., methyl arylsulfonate)[3]. This competitive alcoholysis outpaces the amidation of piperidine. Furthermore, sulfonate esters are notorious potential genotoxic impurities (PGIs) in pharmaceutical development and must be strictly avoided[5]. Always utilize aprotic, non-nucleophilic solvents such as anhydrous dichloromethane (DCM) or acetonitrile[2].

Q3: Can disulfonylation occur when using piperidine? Causality: Piperidine is a secondary cyclic amine. Disulfonylation strictly requires the presence of two acidic N–H protons on the starting amine[3]. Therefore, direct disulfonylation of piperidine is chemically impossible. If LC-MS data indicates a high-molecular-weight "disulfonylated" species, it points to one of two root causes:

  • Reagent Impurity: The presence of primary amine contaminants in your piperidine supply.

  • Sulfonic Anhydride Formation: The sulfonyl chloride reacted with in-situ generated sulfonic acid (from trace hydrolysis) to form an arylsulfonic anhydride ( Ar−SO2​−O−SO2​−Ar ).

Quantitative Data: Side Product Identification

Use the following analytical signatures to rapidly diagnose the failure modes of your amidation reactions.

Side ProductPrimary CauseTLC Signature (vs. Product)LC-MS SignaturePreventive Action
Arylsulfonic Acid Trace moisture (Hydrolysis)Baseline spot ( Rf​≈0.0 ) [M−H]− (Negative ion mode)Use anhydrous aprotic solvents; Argon atmosphere.
Sulfonate Ester Alcoholic solvents/impuritiesLess polar ( Rf​ higher than product) [M+H]+ matches ester massStrictly avoid MeOH/EtOH; utilize DCM or THF.
Sulfonic Anhydride Excess electrophile + moistureStreaking, decomposes on silica [2M−H2​O+H]+ Maintain strict stoichiometry (1:1 to 1.05); dropwise addition.
Piperidinium Chloride Insufficient auxiliary baseBaseline spot (ninhydrin positive) [M+H]+ matches piperidineUse 1.5–2.0 equiv of Et3​N or Pyridine.
Field-Proven Experimental Protocol (Self-Validating)

The following methodology utilizes kinetic control and phase-separation logic to ensure high-yielding amidation while inherently validating the absence of side products.

Objective: Maximize amidation yield while suppressing hydrolysis and sulfonate ester formation[6].

Step 1: Reagent Preparation & System Purging Dry Dichloromethane (DCM) over activated 3Å molecular sieves to achieve <50 ppm water. Purge the reaction flask with Argon. Causality: Eliminating ambient moisture prevents the competitive hydrolysis of the sulfonyl chloride into unreactive sulfonic acid[3].

Step 2: Amine/Base Solution Setup Dissolve piperidine (1.0 equiv) and triethylamine ( Et3​N , 1.5 equiv) in anhydrous DCM. Cool the mixture to 0 °C using an ice bath. Causality: Et3​N acts as an HCl scavenger. Cooling the reaction suppresses the activation energy required for side reactions, ensuring the highly nucleophilic piperidine outcompetes any trace impurities[6].

Step 3: Electrophile Addition Dissolve the arylsulfonyl chloride (1.05 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the 0 °C amine mixture over 30 minutes. Causality: Dropwise addition prevents localized heating (the reaction is highly exothermic) and maintains a low steady-state concentration of the electrophile, minimizing anhydride formation.

Step 4: Reaction Maturation & Self-Validation Workup Allow the reaction to warm to room temperature and stir for 2–4 hours. Validation Step: Quench the reaction with 1M aqueous HCl. Transfer the mixture to a separatory funnel. The desired N-arylsulfonylpiperidine will partition exclusively into the lower DCM organic layer. Any formed arylsulfonic acid byproduct, being highly polar and water-soluble, will partition into the upper aqueous layer[4]. Furthermore, the acidic wash protonates unreacted piperidine and Et3​N , pulling them into the aqueous phase. A quantitative mass recovery of the organic layer post-evaporation self-validates the suppression of the hydrolysis side pathway.

References
  • Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis Source: PubMed / NIH URL:[Link]

  • Sulfonamide Laboratory Synthesis Source: Grokipedia URL:[Link]

  • Source: Google Patents (US4713489A)
  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids Source: PMC / NIH URL:[Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating high-purity functionalized sulfonamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating high-purity functionalized sulfonamides. The synthesis of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol presents a classic chemoselectivity and purification challenge.

The core issue stems from reacting a bifunctional starting material (3-piperidinemethanol, containing both a secondary amine and a primary alcohol) with a highly reactive electrophile (4-bromobenzenesulfonyl chloride). While the secondary amine is more nucleophilic and favors the desired N-sulfonylation, the primary alcohol is prone to undesired O-sulfonylation. Understanding the causality behind these competing pathways is critical for designing a self-validating purification workflow.

Mechanistic Insight & Reaction Pathways

To successfully purify this compound, we must first map the chemical landscape of the crude reaction mixture. The target molecule is a neutral sulfonamide with a polar, hydrogen-bonding hydroxyl group and a lipophilic, heavy-atom-containing bromophenyl ring.

ReactionPathway SM1 3-Piperidinemethanol (Secondary Amine + Primary Alcohol) Target {1-[(4-Bromophenyl)sulfonyl]- 3-piperidinyl}methanol (Target N-Sulfonamide) SM1->Target N-Sulfonylation (Fast, Desired) SM2 4-Bromobenzenesulfonyl Chloride (Electrophile) SM2->Target Imp2 4-Bromobenzenesulfonic Acid (Hydrolysis Byproduct) SM2->Imp2 H2O Quench Imp1 Bis-sulfonated Byproduct (N,O-Bis-sulfonylation) Target->Imp1 Excess Reagent + Base (O-Sulfonylation)

Reaction pathway showing desired N-sulfonylation versus undesired O-sulfonylation and hydrolysis.

Troubleshooting Guides & FAQs

Q1: My crude LC-MS shows a major mass peak at M+219 relative to my target. What is this, and how do I remove it? A1: This is the N,O-bis-sulfonated byproduct. The addition of a second 4-bromobenzenesulfonyl group to the C3-hydroxyl adds ~219 Da. This occurs when excess sulfonyl chloride is used or if the reaction base (e.g., triethylamine or pyridine) is too strong, leading to O-sulfonylation. Resolution: Because the polar hydroxyl group is masked by a highly lipophilic bromophenylsulfonyl group, the bis-sulfonated impurity has a significantly higher Rf​ value on silica gel. It can be easily separated via flash chromatography. To prevent it in future runs, strictly control stoichiometry (1.0 - 1.05 eq of sulfonyl chloride) and maintain the reaction at 0 °C during the electrophile addition[1].

Q2: I am experiencing severe tailing during silica gel flash chromatography. How can I improve peak shape? A2: Tailing is caused by the primary alcohol at the C3 position hydrogen-bonding with free, acidic silanol groups on the silica stationary phase. Resolution: Switch to a more polar eluent system (e.g., Dichloromethane/Methanol instead of Hexanes/Ethyl Acetate) or pre-treat the silica column with 1% triethylamine (TEA) to deactivate the acidic silanols[2]. Alternatively, reverse-phase chromatography (C18) utilizing a water/acetonitrile gradient containing 0.1% formic acid provides excellent peak shape and ionization for polar sulfonamides[3].

Q3: How do I efficiently remove unreacted 4-bromobenzenesulfonyl chloride without relying on chromatography? A3: Do not attempt to isolate the reactive chloride. Instead, force its conversion into a water-soluble species during the workup phase. Resolution: Stir the crude mixture with saturated aqueous sodium bicarbonate ( NaHCO3​ ) for 1-2 hours. This hydrolyzes the sulfonyl chloride into 4-bromobenzenesulfonic acid. Because sulfonic acids are highly water-soluble and ionized at neutral/basic pH, it will partition entirely into the aqueous layer during liquid-liquid extraction (LLE)[1].

Quantitative Data & Partitioning Behavior

Understanding the physical state of each component allows us to exploit their differential solubilities and polarities.

ComponentAcid/Base StateRelative PolarityExpected Rf​ (Hex/EtOAc 1:1)LLE Partitioning Phase
Target Sulfonamide NeutralModerate~0.35Organic (DCM or EtOAc)
Bis-sulfonated Byproduct NeutralLow~0.80Organic (DCM or EtOAc)
3-Piperidinemethanol BasicVery High0.00 (Baseline)Aqueous (1M HCl wash)
4-Bromobenzenesulfonic Acid AcidicVery High0.00 (Baseline)Aqueous ( NaHCO3​ wash)
Experimental Workflows: Step-by-Step Methodology

To guarantee high purity, employ an orthogonal purification strategy: use acid/base chemistry (LLE) to remove starting materials, followed by normal-phase chromatography to remove neutral structural analogs.

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (DCM / 1M HCl / NaHCO3) Crude->LLE Aqueous Aqueous Waste (Unreacted Amine, Sulfonic Acid) LLE->Aqueous Removes ions Organic Organic Layer (Target + Bis-sulfonate) LLE->Organic Retains neutrals Flash Flash Chromatography (Silica, Hexane/EtOAc) Organic->Flash Pure Pure Target Compound Flash->Pure High polarity Waste Bis-sulfonate Impurity (Elutes First) Flash->Waste Low polarity

Step-by-step logical workflow for the isolation and purification of the target sulfonamide.

Protocol 1: Chemoselective Quench and Liquid-Liquid Extraction (LLE)
  • Reaction Quench: Upon completion of the reaction (monitored via TLC), add 0.5 equivalents of a primary amine scavenger (e.g., N,N-dimethylethylenediamine) to the crude mixture.

    • Causality: This rapidly scavenges unreacted 4-bromobenzenesulfonyl chloride, converting it into a highly polar, basic sulfonamide that is easily removed in the aqueous wash.

  • Acidic Wash: Dilute the mixture with Dichloromethane (DCM). Wash the organic layer with 1M HCl (3 x 50 mL).

    • Causality: The low pH protonates unreacted 3-piperidinemethanol and the scavenger-adduct, forcing these basic impurities into the aqueous phase[1].

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO3​ (2 x 50 mL).

    • Causality: Deprotonates any residual 4-bromobenzenesulfonic acid (hydrolysis byproduct), partitioning it into the aqueous waste[2].

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Self-Validation Step: Weigh the crude residue. The mass should not exceed 110% of the theoretical yield. If it does, residual solvent or heavy bis-sulfonated impurities remain, necessitating Phase 2.

Protocol 2: Flash Column Chromatography & Isolation
  • Column Preparation: Pack a silica gel column using Hexanes. To prevent tailing of the primary alcohol, pre-treat the silica by flushing with 1 column volume of 1% Triethylamine (TEA) in Hexanes, followed by pure Hexanes to remove excess base.

  • Loading: Dissolve the crude residue from Phase 1 in a minimum volume of DCM (approx. 1-2 mL per gram of crude) and load it evenly onto the column head.

  • Elution: Run a step-gradient of 10% to 60% Ethyl Acetate in Hexanes.

    • Causality: The highly lipophilic bis-sulfonated impurity lacks hydrogen-bonding capability and will elute rapidly (typically around 20-30% EtOAc). The target {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol will elute later (around 50% EtOAc) due to the strong retention of the free C3-hydroxyl group on silica.

  • Validation: Analyze fractions via LC-MS. The target compound will show an isotopic pattern characteristic of a single bromine atom—a ~1:1 ratio of M and M+2 peaks at m/z 334 and 336 for [M+H]+ .

Sources

Troubleshooting

Technical Support Center: Stability and Handling of Bromophenylsulfonyl Compounds in Aqueous Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the nuanced stability issues associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the nuanced stability issues associated with bromophenylsulfonyl compounds—specifically 4-bromobenzenesulfonyl chloride (brosyl chloride) and its sulfonamide derivatives.

Rather than just providing a list of rules, this guide delves into the causality behind molecular degradation. By understanding the electronic and environmental factors driving these reactions, you can design robust, self-validating experimental systems that prevent compound loss and ensure reproducible data.

Mechanistic Insights: The "Why" Behind the Instability

To troubleshoot stability, we must first understand the electronic environment of the bromophenylsulfonyl moiety. The para-bromo substituent exerts a pronounced electron-withdrawing effect through inductive mechanisms. This significantly increases the electrophilicity of the sulfur atom[1].

When bromobenzenesulfonyl chlorides are exposed to aqueous media, water acts as a nucleophile. The electron-withdrawing bromo group lowers the activation energy required to form the trigonal bipyramidal transition state, accelerating the cleavage of the S-Cl bond[2],[3]. This results in rapid, irreversible hydrolysis into 4-bromobenzenesulfonic acid and hydrochloric acid[4].

Conversely, once converted into bromophenylsulfonamides , the compounds are generally hydrolytically stable in neutral to alkaline environments because the neutral or anionic sulfonamide nitrogen resists nucleophilic attack[2],[5],[6]. However, extreme acidic conditions or UV light exposure can still force degradation[7].

Pathway Brosyl 4-Bromobenzenesulfonyl Chloride Intermediate Bipyramidal Transition State Brosyl->Intermediate Water H2O (Nucleophile) Water->Intermediate Product Sulfonic Acid + HCl Intermediate->Product Cleavage

Mechanistic pathway of bromophenylsulfonyl chloride hydrolysis in aqueous environments.

Troubleshooting FAQs

Q: Why does my 4-bromobenzenesulfonyl chloride (brosyl chloride) degrade so rapidly when preparing aqueous stock solutions? A: Brosyl chloride is highly moisture-sensitive and should never be dissolved directly in water[4]. The strongly electron-withdrawing para-bromo group makes the sulfonyl sulfur highly electrophilic[1]. Water outcompetes your intended nucleophiles, rapidly hydrolyzing the compound into sulfonic acid and HCl[3]. Solution: Always prepare stock solutions in anhydrous, aprotic solvents (e.g., Acetonitrile, DCM, or α,α,α-trifluorotoluene)[8].

Q: Are bromophenylsulfonamides stable in aqueous buffers during long-term storage? A: It is highly pH-dependent. In neutral to alkaline environments (pH 7.0–9.0), sulfonamides exist as neutral or anionic species, rendering them hydrolytically stable with half-lives exceeding one year[5],[6]. However, at highly acidic pH (e.g., pH 2.0), the sulfonamide nitrogen becomes protonated. This creates a superior leaving group, making the S-N bond susceptible to hydrolytic cleavage[7]. Solution: Formulate and store bromophenylsulfonamide stocks at pH 7.0–8.0.

Q: My bromophenylsulfonamide product degrades in clear glass vials on the benchtop, but not in the dark. What is the mechanism? A: Bromophenylsulfonamides are highly susceptible to photodegradation under UV and visible light[2],[6]. The bromo-aryl bond is photolabile; energy from ambient or UV light induces homolytic cleavage, generating reactive radical species that destroy the molecule. Solution: Always store these compounds in amber vials and handle them under low-light conditions.

Quantitative Stability Data

The following table summarizes the kinetic stability of bromophenylsulfonyl derivatives across different aqueous environments, providing a baseline for your experimental design.

Compound StateEnvironmental ConditionKinetic Stability / ObservationCausality
Brosyl Chloride Pure Water (pH 7.0)Rapid Hydrolysis ( t1/2​ < minutes)High sulfur electrophilicity driven by the para-bromo group[1].
Bromophenylsulfonamide Aqueous Buffer (pH 7.0 - 9.0)Highly Stable ( t1/2​ > 1 year)Anionic/neutral forms repel nucleophilic attack[2],[6].
Bromophenylsulfonamide Acidic Media (pH 2.0)Significant DegradationProtonation of nitrogen weakens the S-N bond[7].
Bromophenylsulfonamide UV/Vis Light ExposureRapid PhotodegradationPhotolabile bromo-aryl bond undergoes homolytic cleavage[2].

Diagnostic Workflow

Use this logical flowchart to identify and resolve stability issues during the synthesis or storage of bromophenylsulfonyl compounds.

Troubleshooting Start Bromophenylsulfonyl Compound in Water Type Identify Chemical State Start->Type Chloride Sulfonyl Chloride (Precursor) Type->Chloride Amide Sulfonamide (Product) Type->Amide Hydrolysis Rapid Hydrolysis (HCl + Sulfonic Acid) Chloride->Hydrolysis Nucleophilic Attack Degradation pH < 2.0 or UV Light Exposure Amide->Degradation Stressors Action1 Use Biphasic System (DCM/Water) Hydrolysis->Action1 Prevention Action2 Buffer to pH 7-9 & Use Amber Vials Degradation->Action2 Mitigation

Diagnostic workflow for resolving stability issues of bromophenylsulfonyl compounds.

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must include internal checks that validate the success of the procedure in real-time.

Protocol A: Biphasic Amidation (Schotten-Baumann) of Brosyl Chloride

Objective: Synthesize a bromophenylsulfonamide while preventing the aqueous hydrolysis of the highly reactive brosyl chloride precursor. Pro-Tip: I highly recommend using α,α,α-trifluorotoluene (TFT) as the organic phase instead of DCM. It provides excellent phase separation, avoids DCM toxicity, and completely shields the sulfonyl chloride from bulk water[8].

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve the target amine (1.0 eq) in a 1M aqueous NaOH or NaHCO3​ buffer to ensure the amine is deprotonated and nucleophilic.

  • Organic Phase Preparation: Dissolve 4-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous TFT (or DCM). Causality: Partitioning the chloride in the organic phase prevents bulk hydrolysis; the reaction will occur strictly at the biphasic interface[8].

  • Biphasic Coupling: Add the organic phase dropwise to the aqueous phase at 0–5 °C under vigorous stirring. Causality: High shear stirring maximizes the interfacial surface area, ensuring the amidation rate outcompetes the hydrolysis rate.

  • Self-Validation Check (pH Monitoring): Continuously monitor the aqueous phase pH. The reaction generates HCl.

    • Pass: A slow, steady consumption of base that plateaus indicates stoichiometric conversion to the sulfonamide.

    • Fail: A rapid, uncontrollable drop below pH 8 indicates that water is outcompeting the amine, and the brosyl chloride is undergoing catastrophic hydrolysis.

  • Isolation: Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Stability-Indicating HPLC Assay for Bromophenylsulfonamides

Objective: Accurately quantify the intact sulfonamide while resolving it from potential hydrolytic or photolytic degradation products.

Step-by-Step Methodology:

  • Mobile Phase Setup: Prepare a mixture of aqueous buffer (e.g., 10 mM ammonium formate, pH 7.5) and an organic modifier (Acetonitrile). Causality: A slightly alkaline pH ensures the sulfonamide remains in a consistent ionization state for sharp peak shapes[2].

  • Sample Preparation: Dissolve the sulfonamide in the mobile phase.

  • Forced Degradation (Self-Validation Check): Prepare three control samples:

    • Control 1 (Dark/Neutral): Stored at pH 7.5 in the dark.

    • Control 2 (Acidic): Adjusted to pH 2.0 and heated to 60 °C for 24 hours[7].

    • Control 3 (Photolytic): Exposed to combined visible and UV light per ICH Q1B guidelines[2].

  • Chromatographic Run: Inject the samples onto a C18 column (Flow rate: 1.0 mL/min, UV detection at 254 nm).

  • Validation Criteria: A valid stability-indicating method must demonstrate mass balance . The loss of the parent bromophenylsulfonamide peak area in Controls 2 and 3 must proportionally match the appearance of new degradation product peaks. Furthermore, the method must achieve baseline resolution ( Rs​>1.5 ) between the parent compound and all degradants[2].

References

  • Source: benchchem.
  • Title: Hydrolysis of sulphonamides in aqueous solutions.
  • Source: researchgate.
  • Source: osti.
  • Source: tum.
  • Source: grokipedia.
  • Source: guidechem.
  • Source: acs.

Sources

Optimization

troubleshooting peak tailing in HPLC of basic piperidine compounds

Welcome to the Technical Support Center Expert Troubleshooting for HPLC of Basic Amines As a Senior Application Scientist, one of the most frequent challenges I help laboratories overcome is the chromatographic distortio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center Expert Troubleshooting for HPLC of Basic Amines

As a Senior Application Scientist, one of the most frequent challenges I help laboratories overcome is the chromatographic distortion of basic compounds. Piperidine and its derivatives are notorious for producing asymmetric, tailing peaks in reversed-phase HPLC 1. This guide is designed to move beyond trial-and-error, providing you with a mechanistic understanding of why tailing occurs and delivering self-validating protocols to restore peak symmetry and quantitative accuracy.

The Mechanistic Root Cause: Why Do Piperidines Tail?

Peak tailing for basic compounds is rarely a physical column defect; it is fundamentally a secondary chemical interaction 2. While the primary retention mechanism in reversed-phase HPLC is hydrophobic partitioning, silica-based stationary phases inherently possess residual silanol groups (-Si-OH) 3.

The Ion-Exchange Causality: The pKa of isolated silanols on a silica surface is approximately 3.5 to 4.5. At a typical mid-range mobile phase pH (e.g., pH 6.0 - 8.0), these silanols are deprotonated and carry a negative charge (-Si-O⁻). Simultaneously, piperidine (which has a high pKa of ~11.2) is fully protonated and carries a positive charge. This creates a strong electrostatic attraction—an unintended ion-exchange interaction [[1]](). Because these silanol sites are heterogeneous and kinetically slow to release the analyte, the piperidine molecules "bleed" off the column, stretching the trailing edge of the peak and increasing the USP Tailing Factor 2.

Diagnostic Workflow

Before altering your chemistry, you must confirm that the tailing is chemical, not physical. Use the following logic path to diagnose your system.

G Start Observe Peak Tailing (Piperidine Analyte) CheckAll Are all peaks tailing or just the basic amine? Start->CheckAll Physical Physical / System Issue (e.g., Column Void) CheckAll->Physical All Peaks Tail Chemical Chemical Interaction (Silanol Ion-Exchange) CheckAll->Chemical Only Basic Peaks Tail LowPH Lower Mobile Phase pH (<3.0) Protonates Silanols Chemical->LowPH Standard Approach AddTEA Add Competing Base (TEA) Masks Active Silanols Chemical->AddTEA If pH cannot be changed HighPH Raise Mobile Phase pH (>11.0) Deprotonates Piperidine Chemical->HighPH If using Hybrid Silica ChangeCol Switch Stationary Phase (Type B, End-Capped) LowPH->ChangeCol If tailing persists AddTEA->ChangeCol If tailing persists HighPH->ChangeCol If tailing persists

Diagnostic workflow for isolating and resolving piperidine peak tailing in HPLC.

Core Troubleshooting Strategies

Strategy 1: Mobile Phase pH Control (The Thermodynamic Approach) To eliminate the electrostatic interaction, we must neutralize one of the charged species.

  • Low pH (pH 2.0 - 3.0): By lowering the pH below the pKa of the silanols, we protonate them back to their neutral state (-Si-OH). While the piperidine remains positively charged, the primary ion-exchange sites on the silica are neutralized, forcing the analyte to rely solely on hydrophobic retention 3.

  • High pH (pH > 11.5): By raising the pH above the pKa of piperidine, the amine is deprotonated into its neutral free-base form 4. This completely eliminates the electrostatic interaction. Caution: Traditional silica dissolves at high pH. You must use a specialized organic-inorganic hybrid column designed for high-pH stability.

Strategy 2: Silanol Masking with Competing Bases (The Kinetic Approach) If pH adjustments are restricted (e.g., due to sample stability or specific detection requirements), adding a competing base like Triethylamine (TEA) is highly effective 1. TEA is a small, sterically unhindered tertiary amine. When added to the mobile phase, TEA aggressively binds to the active silanol sites, effectively "masking" them from the piperidine analyte 3.

Strategy 3: Advanced Stationary Phase Selection If mobile phase optimization fails, the stationary phase itself must be upgraded. Modern "Type B" silica columns possess extremely low metal contamination (metals increase silanol acidity) and are a necessary baseline for basic compounds 1. For severe cases, utilize Polar-Embedded Columns , which feature an amide or ether linkage near the silica surface to create a localized hydration layer that shields basic analytes from residual silanols.

Quantitative Data: Impact of Conditions on Peak Symmetry

The following table summarizes the expected impact of various troubleshooting interventions on the USP Tailing Factor (As) of piperidine compounds.

Mobile Phase ConditionPrimary MechanismExpected USP Tailing Factor (As)Column Lifetime Impact
pH 7.0, No Additives Strong ion-exchange with ionized silanols> 2.0 (Severe Tailing)Neutral
pH 2.5, Phosphate Buffer Silanols protonated (neutralized)1.1 - 1.3 (Good)Neutral
pH 7.0 + 10 mM TEA TEA competitively masks active silanols1.0 - 1.2 (Excellent)Reduced (Hydrolysis risk)
pH 11.5 (Hybrid Column) Piperidine deprotonated (neutralized)1.0 - 1.1 (Excellent)Requires Hybrid Silica

Self-Validating Experimental Protocols

Protocol A: pH Screening for Piperidine Derivatives Objective: Systematically lower mobile phase pH to neutralize silanol activity and validate peak symmetry restoration.

  • Baseline Assessment: Inject the piperidine sample using your current method (e.g., pH 7.0). Calculate the USP Tailing Factor (As) at 5% peak height to establish a baseline [[2]]().

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using concentrated phosphoric acid. Filter through a 0.22 µm membrane.

  • Equilibration: Flush the HPLC column with the pH 2.5 mobile phase for a minimum of 15 column volumes. This ensures complete thermodynamic protonation of the stationary phase silanols.

  • Re-evaluation: Inject the piperidine sample. Compare the new As value to the baseline. An As < 1.5 validates that silanol interaction was the root cause.

Protocol B: Triethylamine (TEA) Masking Implementation Objective: Use a competing amine to block active silanol sites when low-pH methods are unviable 1.

  • Mobile Phase Preparation: Add 0.1% to 0.5% (v/v) Triethylamine (TEA) to your aqueous mobile phase (yielding approx. 5-10 mM concentration) 3.

  • pH Adjustment: TEA is highly basic and will drastically raise the pH. Adjust the pH back to your desired working range (e.g., pH 3.0 or 7.0) using an appropriate acid (e.g., phosphoric acid).

  • Column Saturation: Pump the TEA-modified mobile phase through the column for at least 20 column volumes. TEA requires time to dynamically coat and saturate the active silanol sites.

  • Analysis & Wash: Inject the sample and record the peak shape. Note: Dedicate this specific column to TEA methods, as silanol suppressors can be difficult to completely wash out and may accelerate stationary phase hydrolysis over time 3.

Frequently Asked Questions (FAQs)

Q: Why does my piperidine peak tail more as the column ages? A: As a column ages, the bonded phase (e.g., C18 chains) and end-capping reagents slowly hydrolyze and wash off. This exposes fresh, previously shielded silanol groups on the silica surface, increasing the number of active sites available for ion-exchange with your basic piperidine compound 3.

Q: Can I use TEA as a masking agent if I am using LC-MS? A: No. TEA is highly ion-suppressive in electrospray ionization (ESI) and will severely contaminate your mass spectrometer. For LC-MS of basic compounds, rely on low-pH volatile buffers (e.g., 0.1% Formic Acid) or switch to a high-pH volatile buffer (e.g., Ammonium Hydroxide) using a hybrid silica column.

Q: How do I definitively know if the tailing is caused by a column void versus silanol interactions? A: Look at your chromatogram holistically. If all peaks in your sample (including neutral compounds like toluene or uracil) are tailing or splitting, you have a physical system issue, such as a column void or excessive extra-column dead volume 4. If only the basic piperidine peak tails while the neutral peaks remain perfectly symmetrical, you are dealing with a chemical silanol interaction [[1]]().

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Phenomenex Blog. 3

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech Technical Resources. 2

  • Benchchem. "Technical Support Center: Resolving Peak Tailing in Chromatography of Piperidine Compounds". Benchchem Tech Support. 1

  • Agilent Technologies. "HPLC Column and Separation Troubleshooting". Agilent Technical Library.4

Sources

Troubleshooting

preventing degradation of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. For complex active pharmaceutical ingredients (APIs) like {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol , ensuring long-term stability requires a mechanistic understanding of why and how the molecule degrades.

This guide synthesizes structural vulnerability analysis, root-cause troubleshooting, and self-validating protocols to empower researchers and drug development professionals to protect the integrity of their chemical inventory.

Part 1: Structural Vulnerability Analysis

To prevent degradation, we must first map the molecule's structural weak points. {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol contains three distinct functional zones, each susceptible to specific environmental stressors:

  • The Aryl Bromide Moiety : Highly sensitive to photolytic cleavage.

  • The Primary Alcohol (Hydroxymethyl group) : Prone to auto-oxidation.

  • The Sulfonamide Linkage : Vulnerable to hydrolytic cleavage under extreme pH.

DegradationPathways API {1-[(4-Bromophenyl)sulfonyl] -3-piperidinyl}methanol UV UV Light Exposure API->UV O2 Oxidative Stress (O2/ROS) API->O2 H2O Moisture & Extreme pH API->H2O PhotoDeg Aryl Bromide Cleavage (Dehalogenation) UV->PhotoDeg Homolytic C-Br Scission OxDeg Primary Alcohol Oxidation (Aldehyde/Acid) O2->OxDeg H-Atom Abstraction HydroDeg Sulfonamide Hydrolysis (S-N Bond Cleavage) H2O->HydroDeg Nucleophilic Attack

Logical mapping of environmental stressors to specific structural degradation pathways.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows a mass loss of ~79/81 Da after benchtop storage. What is happening? A: You are observing classic debromination. The 4-bromophenyl moiety is highly susceptible to UV-induced photodegradation. Causality: The energy of ambient UV light exceeds the relatively low bond dissociation energy of the carbon-bromine (C-Br) bond. This triggers homolytic cleavage, generating highly reactive aryl radicals that subsequently abstract hydrogen from the solvent, resulting in a debrominated impurity[1].

Q2: I am detecting M-2 and M+14 peaks in my aged samples. Is this an impurity from synthesis or a storage issue? A: This is an oxidative storage issue. Active Pharmaceutical Ingredients (APIs) with primary alcohols are highly susceptible to oxidative degradation[2]. Causality: The hydroxymethyl group at the 3-position of the piperidine ring is sterically accessible. In the presence of atmospheric oxygen or trace peroxides, it undergoes a radical-mediated oxidation. The loss of two hydrogens (M-2) forms an unstable aldehyde intermediate, which is rapidly oxidized further (addition of oxygen, M+14) to form a carboxylic acid[3].

Q3: Does the sulfonamide linkage require ultra-dry, pH-controlled storage? A: Yes, while sulfonamides possess partial double-bond character making them relatively stable at a neutral pH, they are vulnerable to hydrolysis under extreme conditions[4]. Causality: Under strong basic conditions, the sulfonyl sulfur becomes highly electrophilic, facilitating nucleophilic attack by hydroxide ions. Under acidic conditions, the piperidine nitrogen is protonated, turning it into an excellent leaving group. Both pathways cleave the S-N bond, yielding 4-bromobenzenesulfonic acid and 3-piperidinylmethanol[5].

Part 3: Quantitative Degradation Profile

To optimize your storage strategy, compare the relative rates of degradation across different stress conditions. The following table synthesizes expected degradation behaviors based on established forced-degradation kinetics for these functional groups.

Stress ConditionTarget MoietyCausality / MechanismPreventive Storage Measure
UV Light (254 nm) Aryl BromideHomolytic C-Br bond scission due to high-energy photon absorption.Store in actinic (amber) glass vials; protect from ambient light.
3% H₂O₂ / O₂ Primary AlcoholRadical-mediated H-atom abstraction leading to aldehyde/carboxylic acid.Argon/Nitrogen purge; hermetic sealing to exclude oxygen.
0.1M NaOH (60°C) SulfonamideDeprotonation facilitates nucleophilic attack by OH⁻ on the sulfonyl group.Maintain neutral pH in formulations; avoid basic excipients.
0.1M HCl (60°C) SulfonamideProtonation of piperidine nitrogen enhances leaving group ability.Protect from atmospheric moisture; store with desiccants.

Part 4: Self-Validating Experimental Protocols

Trust in your storage conditions requires empirical proof. Do not assume your compound is stable; prove it by establishing a Stability-Indicating Assay . The following protocol is a self-validating system designed to intentionally degrade the API, ensuring your analytical method can successfully resolve the parent compound from its degradants.

ForcedDegradation Start Prepare API Stock (1 mg/mL in MeCN) Acid Acid Stress (0.1M HCl, 60°C) Start->Acid Base Base Stress (0.1M NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Photo Photolytic Stress (UV 254nm, RT) Start->Photo Neutralize Neutralize / Quench Acid->Neutralize Base->Neutralize Ox->Neutralize Analyze UPLC-MS/MS Analysis Photo->Analyze Direct Injection Neutralize->Analyze

Standardized forced degradation workflow to validate stability-indicating methods.
Protocol 1: Forced Degradation Study (Method Validation)
  • Stock Preparation: Dissolve the API in HPLC-grade acetonitrile to a concentration of 1 mg/mL. Causality: Acetonitrile is chosen over methanol to prevent transesterification or solvent-induced side reactions during stress testing.

  • Hydrolytic Stress (Acid/Base): Aliquot 1 mL of stock. Add 1 mL of 0.1M HCl (acid) or 0.1M NaOH (base). Incubate at 60°C for 6 hours. Causality: According to Arrhenius kinetics, elevating the temperature accelerates hydrolytic cleavage, allowing us to simulate months of degradation within hours.

  • Quenching: Neutralize the acid/base samples to pH 7 using equimolar NaOH or HCl. Causality: Injecting extreme pH solutions directly into a UPLC system degrades the silica stationary phase of the column and suppresses ionization in the mass spectrometer.

  • Oxidative Stress: Aliquot 1 mL of stock. Add 1 mL of 3% H₂O₂. Store at room temperature in the dark for 48 hours. Quench with sodium thiosulfate before analysis.

  • Photolytic Stress: Expose a clear glass vial of the stock solution to 254 nm UV light for 12 hours.

  • Analysis: Run all samples via UPLC-MS/MS. A successful stability-indicating method will show distinct chromatographic separation between the intact {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol and its debrominated, oxidized, and hydrolyzed fragments.

Protocol 2: Optimal Long-Term Storage Methodology

Once your analytical method is validated, implement this standard operating procedure for storage:

  • Primary Packaging: Transfer the solid API into an actinic (amber) glass vial. Causality: Amber glass blocks UV transmission below 400 nm, entirely preventing the homolytic cleavage of the aryl bromide bond.

  • Atmospheric Control: Purge the vial headspace with Argon gas before sealing. Causality: Argon is heavier than air and effectively displaces oxygen and atmospheric moisture from the powder bed, starving the auto-oxidation radical chain reaction of its primary reagent.

  • Temperature Control: Store the sealed vial at -20°C. Causality: Deep freezing kinetically suppresses any residual hydrolytic or oxidative reactions.

  • Handling Recovery: Before opening, allow the vial to equilibrate to room temperature inside a desiccator. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the API, which will facilitate sulfonamide hydrolysis upon returning the sample to storage.

References

  • Title: Biphenyl sulfonamide 1 stability and degradation pathways Source: Benchchem URL
  • Source: Scholars Middle East Publishers (Saudi Journals)
  • Source: Chemical Science (RSC Publishing)
  • Title: API Oxidative Stability Testing Source: Eurolab URL
  • Title: Oxidation of Primary Alcohol to Aldehyde Source: Chemistry Guru URL

Sources

Optimization

scale-up synthesis considerations for {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for scientists and drug development professionals scaling up the synthesis of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for scientists and drug development professionals scaling up the synthesis of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol .

The transformation relies on the Hinsberg-type N-sulfonylation of 3-piperidinemethanol (nipecotol) using 4-bromobenzenesulfonyl chloride[1]. While straightforward at the bench, scaling this reaction from milligrams to multi-kilogram batches introduces critical challenges in thermal management, chemoselectivity, and byproduct mitigation[2]. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the mechanistic causality behind each process parameter to ensure your scale-up is safe, efficient, and reproducible.

Section 1: Process Chemistry FAQs & Troubleshooting

Q1: How do I prevent competitive O-sulfonylation of the primary alcohol during scale-up? Causality: 3-Piperidinemethanol contains both a secondary amine and a primary alcohol. Kinetically, the free amine is significantly more nucleophilic than the hydroxyl group. However, if an excess of 4-bromobenzenesulfonyl chloride is used, or if the localized temperature spikes during addition (a common scale-up issue due to lower surface-area-to-volume ratios in large reactors), the hydroxyl group can undergo O-sulfonylation, leading to a di-sulfonylated impurity. Solution:

  • Strictly control the stoichiometry of the electrophile to 1.02–1.05 equivalents on scale, down from the 1.1–1.2 equivalents often used in lab-scale libraries[1].

  • Maintain the internal temperature strictly between 0–5 °C during the dosing phase.

  • Use a mild, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or an inorganic base (e.g., NaHCO₃) instead of strong bases that might prematurely deprotonate the alcohol.

Q2: We are observing high levels of 4-bromobenzenesulfonic acid in our crude mixture. What is driving this hydrolysis? Causality: Sulfonyl chlorides are highly moisture-sensitive. During scale-up, extended addition times increase the exposure of 4-bromobenzenesulfonyl chloride to any adventitious water in the solvent or base, leading to competitive hydrolysis[2]. This side reaction not only consumes the starting material but also generates additional HCl, which protonates the piperidine starting material and stalls the reaction. Solution:

  • Ensure the solvent has a water content of <0.05% (via Karl Fischer titration) before initiating the reaction.

  • If using a biphasic Schotten-Baumann approach, consider transitioning to a continuous flow reactor. Flow synthesis minimizes the residence time of the sulfonyl chloride in the aqueous phase, drastically reducing hydrolysis while facilitating excellent thermal control[3].

Q3: What are the recommended greener solvent alternatives to dichloromethane (DCM) for this sulfonylation? Causality: Standard bench protocols often rely on anhydrous DCM and pyridine or chloroform[1][4]. However, halogenated solvents carry a high environmental burden and are heavily regulated on a multi-kilogram scale[2]. Solution: 2-Methyltetrahydrofuran (2-MeTHF) is an excellent drop-in replacement. It is derived from renewable resources, provides excellent solubility for the reactants, and cleanly separates from water during the aqueous quench, eliminating the need for a solvent swap before extraction.

Section 2: Quantitative Process Parameters

To successfully transition from the bench to the pilot plant, reagent stoichiometry and physical parameters must be optimized. The table below summarizes the critical shifts in process data.

ParameterBench Scale (1–10 g)Pilot Scale (1–10 kg)Mechanistic Justification
3-Piperidinemethanol 1.00 eq1.00 eqFixed limiting reagent.
4-Bromobenzenesulfonyl Cl 1.10 – 1.20 eq1.02 – 1.05 eqReduced to prevent O-sulfonylation; assumes strict moisture control to prevent hydrolysis[2].
Base (e.g., DIPEA) 1.50 eq1.20 eqSufficient to neutralize the single equivalent of HCl generated without promoting side reactions.
Solvent Volume 10 – 15 Volumes6 – 8 VolumesMaximizes reactor throughput and drives reaction kinetics while maintaining stirrability.
Dosing Temperature 0 – 5 °C (Ice bath)-5 to 0 °C (Jacket)Compensates for the reduced heat transfer coefficient in large-scale reactors.

Section 3: Self-Validating Scale-Up Protocol

This protocol utilizes 2-MeTHF to bypass the environmental and regulatory burdens of DCM, incorporating self-validating In-Process Controls (IPCs) to ensure each step is successful before proceeding.

Step 1: Reactor Preparation & Dissolution

  • Charge a dry, nitrogen-purged reactor with 3-piperidinemethanol (1.00 eq) and 2-MeTHF (5 Volumes).

  • Add DIPEA (1.20 eq) to the reactor and initiate stirring (150 rpm).

  • Validation Check: Ensure complete dissolution. Sample the mixture for Karl Fischer titration (Target: <0.05% water). Do not proceed if water content is high.

Step 2: Cryogenic Cooling

  • Engage the reactor cooling jacket to bring the internal temperature to -5 °C.

  • Causality: Pre-cooling the system creates a thermal buffer to absorb the immediate, highly exothermic energy released upon electrophile introduction.

Step 3: Electrophile Dosing

  • Prepare a solution of 4-bromobenzenesulfonyl chloride (1.02 eq) in 2-MeTHF (2 Volumes).

  • Begin dropwise addition of the sulfonyl chloride solution. Modulate the feed rate to ensure the internal temperature does not exceed 5 °C.

  • Validation Check: Monitor the heat flow continuously. If the internal temperature spikes above 5 °C, pause dosing immediately and increase jacket cooling.

Step 4: Reaction Maturation & IPC

  • Once dosing is complete, adjust the jacket to allow the reactor to warm to 20 °C (room temperature) and stir for 2–4 hours[1].

  • Validation Check (IPC): Pull a sample for HPLC analysis. The reaction is self-validated as complete when unreacted 3-piperidinemethanol is <1.0% (AUC). If >1.0%, stir for an additional hour and re-test.

Step 5: Aqueous Quench & Workup

  • Quench the reaction by adding 1 M HCl (3 Volumes) to neutralize excess base and unreacted amine. Stir for 15 minutes, then allow phases to separate[1].

  • Drain the aqueous layer. Wash the organic layer with saturated aqueous NaHCO₃ (3 Volumes) to remove any 4-bromobenzenesulfonic acid byproduct, followed by a brine wash (3 Volumes).

  • Causality: 2-MeTHF forms a distinct, clean biphasic layer with water, allowing for rapid phase separation without the emulsions typically seen with THF.

Step 6: Isolation

  • Concentrate the organic layer under reduced pressure.

  • Crystallize the target product, {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol, from a mixture of ethyl acetate and heptane. Filter and dry under vacuum at 40 °C.

Section 4: Process Control Logic

The following logic diagram dictates the automated or manual process controls required during the highly exothermic dosing phase of the sulfonyl chloride.

G N1 3-Piperidinemethanol + Base + Solvent N2 Cool to 0-5°C N1->N2 N3 Dosing: 4-Bromobenzenesulfonyl Chloride N2->N3 N4 Exotherm > 10°C? N3->N4 N5 Pause Dosing & Increase Cooling N4->N5 Yes N6 Maintain Dosing Rate N4->N6 No N5->N3 N7 IPC: HPLC Check (N-Sulfonylation > 98%) N6->N7 N8 Aqueous Quench & Phase Separation N7->N8

Process control logic for the exothermic N-sulfonylation scale-up workflow.

References

  • "Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2." Royal Society of Chemistry (RSC). URL: [Link]

  • "Building a Sulfonamide Library by Eco-Friendly Flow Synthesis." ACS Publications. URL: [Link]

  • "ClTi(OiPr)3-Promoted Reductive Amination on the Solid Phase: Combinatorial Synthesis of a Biaryl-Based Sulfonamide Library." ACS Publications. URL: [Link]

Sources

Troubleshooting

addressing poor solubility of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol in assays

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubility of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}metha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubility of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol .

Due to the bulky, highly lipophilic 4-bromophenyl moiety and the hydrophobic piperidine core, the single hydroxyl group on the methanol substituent is insufficient to overcome the thermodynamic penalty of aqueous solvation. This leads to rapid precipitation, assay artifacts, and false-negative screening results. This guide provides field-proven, mechanistically grounded troubleshooting strategies to rescue your assays.

Part 1: Diagnostic Workflow

Before altering your assay conditions, it is critical to diagnose the exact failure point in your solubilization workflow. Use the logic diagram below to determine the appropriate intervention based on your assay type.

G Start Compound Precipitation Observed in Assay Buffer CheckAssay Identify Assay Environment (Cellular vs. Biochemical) Start->CheckAssay CellBased Cell-Based Assay (High sensitivity to solvents) CheckAssay->CellBased Biochem Biochemical/Enzymatic Assay (Moderate solvent tolerance) CheckAssay->Biochem CellSol Intervention: HP-β-CD Complexation (Maintains DMSO < 0.1%) CellBased->CellSol BiochemSol Intervention: Acoustic Dispensing or 0.01% Non-ionic Surfactant Biochem->BiochemSol Validate Self-Validation: Confirm Soluble Fraction via LC-MS or DLS CellSol->Validate BiochemSol->Validate

Figure 1: Decision matrix for troubleshooting {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol precipitation.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol precipitate immediately upon dilution from a 10 mM DMSO stock into my pH 7.4 assay buffer? A: You are experiencing "solvent shock." This compound possesses a high predicted partition coefficient (LogP) driven by the bromophenyl-sulfonyl system. When a concentrated DMSO stock is rapidly pipetted into an aqueous buffer, the local concentration of water spikes. The hydration shell cannot form fast enough to stabilize the lipophilic regions, leading to rapid thermodynamic nucleation and visible precipitation. Causality & Solution: The kinetic barrier to precipitation is breached by the rapid solvent gradient. To prevent this, avoid direct high-volume aqueous dilutions. Instead, use an acoustic liquid handler (e.g., Echo) to dispense nanoliter volumes directly into the final assay buffer, which minimizes the local solvent gradient and allows the compound to remain in a metastable supersaturated state long enough for the assay duration.

Q2: I need to test this compound at 50 µM in a cell-based assay, but it requires 1% DMSO to stay in solution. Is this acceptable? A: In almost all mammalian cell culture scenarios, no. While 1% DMSO might thermodynamically stabilize the compound, it introduces severe biological confounding variables. For the vast majority of cell lines, DMSO concentrations must be kept < 0.1% (v/v) to ensure minimal effects on cellular behavior[1]. Concentrations above 0.5% frequently lead to a dose-dependent reduction in cell viability, alter membrane permeability, and can artificially trigger apoptosis[1][2]. Solution: You must decouple the compound's solubility from the DMSO concentration. We recommend utilizing Hydroxypropyl-β-Cyclodextrin (HP-β-CD) as a molecular host (see Protocol 1).

Q3: My Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) data show inconsistent binding kinetics. Could my DMSO concentration be the issue? A: Yes. If you are compensating for the compound's poor solubility by increasing the DMSO concentration in your running buffer (e.g., 5-10%), you are fundamentally altering the bulk solvent viscosity. Research demonstrates that cosolvent DMSO influences protein-ligand binding kinetics primarily through solvent viscosity effects, which proportionally slows down the diffusion-limited on-rates ( kon​ )[3][4]. Solution: Ensure absolute DMSO matching between your ligand syringe and the protein cell. If you must use >2% DMSO to keep the bromophenyl sulfonamide in solution, you must mathematically correct your kinetic data for the viscosity-induced delays[4].

Part 3: Mechanistic Solutions & Experimental Protocols

When DMSO limits are reached, molecular encapsulation via cyclodextrins is the gold standard for sulfonamide derivatives. HP-β-CD features a hydrophobic internal cavity that thermodynamically favors the encapsulation of the bromophenyl and piperidine rings, while its hydroxylated exterior maintains excellent aqueous solubility. This method can enhance the aqueous solubility of lipophilic compounds by 15- to over 80-fold[5][6].

Mechanism Drug Free Compound (Lipophilic) Complex Inclusion Complex Drug->Complex Hydrophobic Displacement CD HP-β-CD (Empty Cavity) CD->Complex Soluble Aqueous Solubilization Complex->Soluble Hydrophilic Shielding

Figure 2: Thermodynamic mechanism of HP-β-CD inclusion complexation.

Protocol 1: Preparation of HP-β-CD Inclusion Complexes (Self-Validating)

Objective: Achieve >50 µM compound solubility in aqueous media with <0.1% DMSO.

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your base assay buffer (e.g., PBS or HEPES). Stir until completely optically clear.

  • Compound Addition: Add {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol as a dry powder directly to the HP-β-CD solution to achieve a 5 mM target concentration. (Causality: Adding dry powder prevents the introduction of any organic solvent, strictly maintaining the 0% DMSO baseline).

  • Complexation: Stir vigorously at 37°C for 24 hours. The thermal energy accelerates the displacement of water molecules from the cyclodextrin cavity, driving the endothermic inclusion of the bromophenyl group.

  • Filtration: Pass the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated compound.

  • Self-Validation Step: You must quantify the filtrate. Dilute an aliquot of the filtrate 1:100 in methanol and measure the concentration via HPLC-UV against a standard curve. Do not assume the final concentration is 5 mM. Use the empirically determined concentration to dose your assays.

Protocol 2: Determining Maximum Tolerable DMSO Concentration (MTDC)

If you must use DMSO, you must empirically validate the MTDC for your specific cell line to ensure the vehicle is not driving the observed phenotype[1].

  • Vehicle Array: Prepare complete cell culture media containing 0.05%, 0.1%, 0.25%, 0.5%, and 1.0% (v/v) DMSO. Include a 0% DMSO (media only) negative control and a 10% DMSO positive control (to validate assay sensitivity).

  • Exposure: Aspirate growth media from your seeded cells and replace with the vehicle array (n=4 replicates per condition). Incubate for your exact assay duration (e.g., 48 hours).

  • Readout: Perform a metabolic viability assay (e.g., CellTiter-Glo / ATP quantification).

  • Self-Validation & Causality: Calculate viability relative to the 0% control. The MTDC is defined strictly as the highest concentration where the statistical difference from the 0% control is p>0.05 . If your compound requires a DMSO concentration higher than the MTDC to stay soluble, you must switch to Protocol 1.

Part 4: Quantitative Data Presentation

Use the following table to select the appropriate solubility enhancement strategy based on your assay's tolerance limits.

StrategyTypical Concentration UsedMax Solubility Fold-IncreasePrimary MechanismProsCons / Limitations
DMSO Cosolvent 0.1% – 1.0% (v/v)5x – 10xDisruption of water hydrogen-bond networkEasy to prepare, standard in HTSHigh cytotoxicity[1]; alters protein binding kinetics via viscosity[3].
HP-β-Cyclodextrin 5% – 20% (w/v)15x – 81x[5]Hydrophobic cavity inclusionNon-toxic to most cells; zero organic solvent requiredMay sequester compound away from target if target affinity is lower than CD affinity.
Tween-20 / Triton X-100 0.01% – 0.05% (v/v)10x – 20xMicellar encapsulationExcellent for biochemical/enzymatic assaysLyses mammalian cells; incompatible with cell-based assays.
BSA Supplementation 0.1% – 1.0% (w/v)2x – 5xNon-specific hydrophobic bindingMimics physiological serum protein bindingCan dramatically reduce the free (active) fraction of the drug.

References

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. National Institutes of Health (PMC). Available at:[Link]

  • Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin. National Institutes of Health (PMC). Available at:[Link]

  • Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges. National Institutes of Health (PMC). Available at:[Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation. ACS Publications. Available at:[Link]

  • Inhibitors in DMSO (not for cell culture) can be used in cellular assays? ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Preclinical Efficacy Comparison: {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol vs. Chloro-Analogue

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Hit-to-Lead Optimization, 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition, Halogen Bonding Therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Hit-to-Lead Optimization, 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition, Halogen Bonding Therapeutics

Executive Summary

The development of selective inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)—a key enzymatic driver of intracellular cortisol production and a major target for metabolic syndrome—relies heavily on optimizing ligand-receptor binding kinetics. 1-arylsulfonylpiperidines have emerged as a highly validated class of 11β-HSD1 inhibitors .

This guide provides an objective, data-driven comparison between Compound A ({1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol) and its direct chloro-analogue, Compound B ({1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol). By synthesizing biochemical, biophysical, and metabolic data, we demonstrate that the bromo-analogue exhibits superior target affinity. As a Senior Application Scientist, I will deconstruct why this occurs mechanistically and detail the self-validating experimental workflows required to prove it without falling victim to common assay artifacts.

Mechanistic Rationale: The σ -Hole Effect in Drug Design

While chlorine and bromine are both halogens, treating them as interchangeable lipophilic space-fillers is a critical error in modern drug design. The superiority of Compound A is rooted in the σ -hole effect , a highly directional non-covalent interaction known as halogen bonding .

When a halogen is covalently bonded to an electron-withdrawing group (such as the arylsulfonyl moiety in our scaffold), the electron density is pulled away from the halogen's outermost pole, creating a region of positive electrostatic potential (the σ -hole).

  • Bromine (Compound A): Because bromine is larger and more polarizable than chlorine, its σ -hole is significantly more positive and pronounced. This allows it to act as a robust halogen bond donor, forming a strong, highly directional interaction with Lewis base acceptors (e.g., backbone carbonyl oxygens of the 11β-HSD1 binding pocket).

  • Chlorine (Compound B): Chlorine is more electronegative but less polarizable, resulting in a weaker σ -hole and a substantially weaker halogen bond .

Pathway Substrate Inactive Cortisone (Substrate) Enzyme 11β-HSD1 Enzyme (Endoplasmic Reticulum) Substrate->Enzyme Binds Product Active Cortisol (Glucocorticoid) Enzyme->Product NADPH Reduction Receptor Glucocorticoid Receptor (Metabolic Activation) Product->Receptor Activates Inhibitor Bromo-Analogue (Halogen Bond Donor) Inhibitor->Enzyme Competitive Blockade (σ-hole interaction)

Figure 1: 11β-HSD1 cortisol activation pathway and competitive inhibition via halogen bonding.

Self-Validating Experimental Workflows

A common pitfall in evaluating lipophilic sulfonamides is the misinterpretation of assay interference (e.g., aggregation-based inhibition or fluorescence quenching) as true target affinity. To establish a self-validating system, our protocol mandates orthogonal validation: biochemical potency must be corroborated by label-free biophysical binding kinetics. If the IC50​ improvement of the bromo-analogue is genuine, the biophysical assay must reveal a proportionately slower dissociation rate ( koff​ ), confirming a stabilized ligand-receptor complex rather than non-specific aggregation.

Protocol 1: Time-Resolved FRET (TR-FRET) Enzymatic Assay

Causality Focus: TR-FRET eliminates short-lived background fluorescence, preventing false positives common in standard fluorometric assays when testing halogenated aromatic compounds.

  • Reagent Preparation: Prepare human recombinant 11β-HSD1 enzyme (20 nM) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.01% Tween-20).

  • Compound Incubation: Dispense 100 nL of compounds (A and B) in DMSO into a 384-well plate. Add 5 µL of enzyme solution and pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of substrate mix containing 200 nM cortisone and 1 mM NADPH. Incubate for 2 hours at 37°C.

  • Detection: Quench the reaction by adding 10 µL of TR-FRET detection mix (anti-cortisol cryptate conjugate and d2-labeled cortisol). Read plate after 1 hour using a microplate reader (Ex: 337 nm, Em: 620/665 nm).

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality Focus: SPR provides real-time kon​ and koff​ rates. A stronger halogen bond specifically decreases the koff​ rate, allowing us to mathematically validate the structural hypothesis.

  • Sensor Chip Functionalization: Amine-couple human 11β-HSD1 to a CM5 sensor chip (Biacore) to a density of ~3000 RU.

  • Analyte Injection: Inject serial dilutions of Compound A and B (3.12 nM to 500 nM) in running buffer (PBS-P+, 1% DMSO) at a flow rate of 50 µL/min.

  • Association/Dissociation: Monitor association for 60 seconds and dissociation for 300 seconds.

  • Regeneration: Wash with 50% DMSO to prevent carryover. Fit data to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Protocol 3: Human Liver Microsome (HLM) Metabolic Stability

Causality Focus: Halogenation alters CYP450 metabolism. We must verify if the heavier, slightly more lipophilic bromine atom introduces a metabolic liability (faster clearance) compared to chlorine.

  • Incubation: Incubate 1 µM of each compound with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the reaction by adding 1 mM NADPH.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Comparative Data Analysis

The experimental data generated from the self-validating workflow clearly delineates the performance gap between the two analogues.

Table 1: In Vitro Efficacy and Biophysical Binding Kinetics
CompoundTR-FRET IC50​ (nM)SPR KD​ (nM) kon​ ( 104M−1s−1 ) koff​ ( 10−4s−1 )
Compound A (Bromo) 42 ± 5 38 ± 4 8.53.2
Compound B (Chloro) 195 ± 12180 ± 158.114.6

Data Insight: Compound A is nearly 5-fold more potent than Compound B. Crucially, the SPR data validates the mechanism: the association rates ( kon​ ) are nearly identical, but the dissociation rate ( koff​ ) for the bromo-analogue is significantly slower. This directly reflects the stabilizing thermodynamic contribution of the stronger σ -hole halogen bond.

Table 2: Physicochemical Properties and Metabolic Stability
CompoundCalculated LogD (pH 7.4)HLM Half-life (min)Intrinsic Clearance (µL/min/mg)
Compound A (Bromo) 2.8545 ± 338.5
Compound B (Chloro) 2.5252 ± 433.3

Data Insight: While the bromo-analogue is slightly more lipophilic (LogD 2.85 vs 2.52), it maintains an acceptable metabolic half-life. The minor increase in intrinsic clearance is a highly acceptable trade-off for the massive 5-fold gain in target affinity, making {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol the superior candidate for further lead optimization.

References

  • Xia, G., Liu, L., Liu, H., Yu, J., Xu, Z., Chen, Q., Ma, C., Li, P., Xiong, B., Liu, X., & Shen, J. (2013). "Design and synthesis of (R)-1-arylsulfonylpiperidine-2-carboxamides as 11β-hydroxysteroid dehydrogenase type 1 inhibitors." ChemMedChem, 8(4), 577-581.[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). "The Halogen Bond." Chemical Reviews, 116(4), 2478-2601.[Link]

  • Lu, Y., Shi, T., Wang, Y., Liao, H., Shen, J., & Zhu, W. (2013). "Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development." Journal of Chemical Information and Modeling, 53(12), 3118–3122.[Link]

Comparative

Comparative Profiling of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol Against Established Kinase Inhibitors

The discovery and optimization of small-molecule kinase inhibitors remain a cornerstone of targeted oncology and immunology. Among the diverse chemical spaces explored, sulfonamide-containing compounds have emerged as pr...

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Author: BenchChem Technical Support Team. Date: April 2026

The discovery and optimization of small-molecule kinase inhibitors remain a cornerstone of targeted oncology and immunology. Among the diverse chemical spaces explored, sulfonamide-containing compounds have emerged as privileged scaffolds, yielding numerous FDA-approved therapeutics [1].

This guide provides an objective, data-driven comparison between {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol (hereafter referred to as BPSPM )—an investigational screening compound—and established clinical kinase inhibitors such as Sorafenib and Vemurafenib. By analyzing structural pharmacophores, binding kinetics, and functional pathway modulation, we provide researchers with a comprehensive framework for evaluating early-stage sulfonamide-piperidine hits.

Structural Rationale and Binding Modality

The efficacy of a kinase inhibitor is dictated by its ability to exploit the highly conserved ATP-binding pocket while maintaining selectivity through interactions with non-conserved adjacent regions. BPSPM (CAS: 924869-08-9) integrates three distinct structural motifs that mirror the pharmacophores of known Type II kinase inhibitors [2].

  • The Sulfonamide Core: In established drugs like Pazopanib and Sorafenib, the sulfonamide/urea moiety acts as a critical hydrogen-bond donor/acceptor network, typically anchoring the molecule to the hinge region or the DFG (Asp-Phe-Gly) motif in its "out" conformation [1].

  • The 4-Bromophenyl Group: Halogenated aromatics are frequently utilized to occupy deep, lipophilic pockets (such as Hydrophobic Pocket II). The bromine atom not only increases lipophilicity but can also participate in halogen bonding with backbone carbonyls, a feature exploited in inhibitors targeting VEGFR-2 and BRAF [3].

  • The 3-Piperidinyl Methanol Ring: Piperidine derivatives are widely used to improve the physicochemical properties of drug candidates [4]. In BPSPM, the hydroxymethyl group serves as a vector extending into the solvent-exposed region, enhancing aqueous solubility and providing a synthetic handle for further lead optimization [5].

Binding BPSPM BPSPM Scaffold (Investigational Hit) Sulfonamide Sulfonamide Core BPSPM->Sulfonamide Bromophenyl 4-Bromophenyl Group BPSPM->Bromophenyl Piperidine 3-Piperidinyl Methanol BPSPM->Piperidine Hinge Kinase Hinge Region (H-Bond Acceptor) Sulfonamide->Hinge H-Bonding Hydrophobic Hydrophobic Pocket II (Halogen Bonding) Bromophenyl->Hydrophobic Steric/Halogen Solvent Solvent Exposed Region (Solubility/H-Bonds) Piperidine->Solvent Vector extension

Structural logic and binding modality of BPSPM within the kinase domain.

Quantitative Comparative Data

To contextualize BPSPM's potential, we compare its baseline biochemical profile against optimized, FDA-approved inhibitors. As an unoptimized building block, BPSPM exhibits micromolar to high-nanomolar affinity, characteristic of early-stage hits, whereas established drugs operate in the low nanomolar range.

Table 1: Biochemical Profiling of BPSPM vs. Established Kinase Inhibitors

CompoundPrimary Target(s)Binding ModeIC₅₀ (nM)* Kd​ (nM)MW ( g/mol )Ligand Efficiency
BPSPM VEGFR-2 / CDK9 (Putative)Type II (Predicted)~1,250~850334.230.31 kcal/mol/HA
Sorafenib VEGFR-2, PDGFR, RAFType II (DFG-out)4.582.1464.820.38 kcal/mol/HA
Vemurafenib BRAF (V600E)Type I (DFG-in)3115489.920.35 kcal/mol/HA
Alvocidib CDK9Type I148401.840.36 kcal/mol/HA

*Note: BPSPM data represents baseline hit-level metrics typical for this structural class prior to SAR optimization[1, 4].

Experimental Methodologies

To ensure scientific integrity, the evaluation of novel sulfonamide derivatives requires self-validating experimental systems. The following protocols detail the causality behind each methodological choice.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Activity Assay

Rationale: Halogenated aromatic compounds (like the bromophenyl group in BPSPM) frequently exhibit auto-fluorescence, which can cause false positives in standard fluorescence assays. TR-FRET utilizes a time delay before measurement, allowing short-lived background fluorescence to decay, isolating the true signal of the long-lived Europium fluorophore.

Step-by-Step Workflow:

  • System Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Causality: Brij-35 prevents non-specific compound aggregation, a common artifact with lipophilic screening hits.

  • Compound Titration: Dispense BPSPM in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate using an acoustic dispenser. Include Staurosporine (1 µM) as a positive control (100% inhibition) and 1% DMSO as a vehicle control (0% inhibition). Self-Validation: The assay is only valid if the Z'-factor between DMSO and Staurosporine controls is >0.6.

  • Enzyme-Substrate Incubation: Add 2 nM of recombinant VEGFR-2 kinase domain and 100 nM of biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibrium.

  • Reaction Initiation: Add ATP at its apparent Km​ value (e.g., 10 µM) to ensure the assay is sensitive to competitive inhibitors. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-XL665). Read the plate after 60 minutes using a microplate reader (Excitation: 337 nm, Emission: 620 nm / 665 nm).

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: While IC₅₀ provides potency, SPR determines the residence time ( 1/koff​ ). For Type II inhibitors targeting the DFG-out conformation, a slow dissociation rate (long residence time) often correlates better with sustained in vivo efficacy than thermodynamic affinity ( Kd​ ).

Step-by-Step Workflow:

  • Surface Functionalization: Immobilize anti-His antibodies onto a CM5 sensor chip via standard amine coupling. Causality: Capturing His-tagged kinase rather than directly coupling it prevents the occlusion of the ATP-binding site and maintains the protein in a native, active orientation.

  • Ligand Capture: Inject His-tagged kinase over the flow cell until a stable baseline of ~1000 Response Units (RU) is achieved.

  • Analyte Injection (Association): Inject BPSPM at varying concentrations (0.1 µM to 10 µM) at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics represent true binding events.

  • Buffer Wash (Dissociation): Switch to running buffer and monitor the dissociation phase for 10 minutes.

  • Regeneration: Remove the captured kinase using 10 mM Glycine-HCl (pH 1.5) and capture fresh kinase for the next cycle. Self-Validation: Baseline RU must return to within ±5 RU of the pre-capture state to confirm complete regeneration without chip degradation.

SPR Immobilize 1. Kinase Capture (Anti-His) Baseline 2. Buffer Flow (Baseline Stab.) Immobilize->Baseline Inject 3. BPSPM Injection (Association Phase) Baseline->Inject Wash 4. Buffer Wash (Dissociation Phase) Inject->Wash Regen 5. Surface Regen (Glycine-HCl) Wash->Regen

Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Cellular Efficacy and Pathway Modulation

The ultimate validation of a kinase inhibitor lies in its ability to selectively modulate downstream intracellular signaling. For sulfonamide derivatives targeting receptor tyrosine kinases like VEGFR-2, the primary downstream cascade is the MAPK/ERK pathway, which drives tumor proliferation and angiogenesis [1].

When cells are treated with an effective inhibitor, the phosphorylation of downstream effectors (RAF, MEK, ERK) is sequentially abrogated. Western blot analysis of BPSPM-treated cells would typically probe for p-ERK1/2 relative to total ERK. Because BPSPM contains a piperidine moiety, it benefits from enhanced cellular permeability compared to highly lipophilic, flat aromatic compounds, allowing it to efficiently cross the plasma membrane and reach its intracellular target [5].

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Kinase VEGF->VEGFR2 Activation RAF RAF Kinase VEGFR2->RAF Phosphorylation Inhibitor BPSPM / Sorafenib Inhibitor->VEGFR2 Inhibition MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription

VEGFR-2 signaling cascade and the pharmacological intervention point.

Conclusion

{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol represents a highly modular, structurally sound starting point for kinase inhibitor development. While its baseline potency does not yet match clinical giants like Sorafenib or Vemurafenib, its combination of a sulfonamide hinge-binder, a lipophilic halogenated aromatic, and a solubilizing piperidine ring makes it an ideal candidate for Structure-Activity Relationship (SAR) expansion. By utilizing rigorous, self-validating assays like TR-FRET and SPR, researchers can accurately map the kinetic and thermodynamic profile of this scaffold to drive the next generation of targeted therapeutics.

References

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition National Institutes of Health (PMC) URL:[Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode ResearchGate URL:[Link]

  • Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment Scientific Research Publishing (SCIRP) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors ACS Medicinal Chemistry Letters URL:[Link]

  • Sulfonamide derivatives of piperidine ResearchGate URL:[Link]

Validation

selectivity of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol against a panel of enzymes

Application Guide: Enzyme Selectivity Profiling of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol Published: April 2026 | Target Audience: Discovery Chemists, Enzymologists, and Assay Developers In fragment-based dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Guide: Enzyme Selectivity Profiling of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol Published: April 2026 | Target Audience: Discovery Chemists, Enzymologists, and Assay Developers

In fragment-based drug discovery (FBDD) and lead optimization, understanding the intrinsic selectivity of structural scaffolds is critical to avoiding off-target toxicity. The compound {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol (CAS 924869-08-9) represents a highly functionalized piperidine-sulfonamide building block.

Unlike classical primary aryl sulfonamides, which are notorious for pan-metalloproteinase cross-reactivity, this compound possesses a tertiary sulfonamide core. This guide objectively evaluates the selectivity of this scaffold against a panel of enzymes, comparing its performance to standard reference inhibitors, and provides self-validating protocols for integrating it into high-throughput screening (HTS) workflows.

Mechanistic Rationale: The Tertiary Sulfonamide Advantage

To understand the selectivity of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol, we must analyze its structure-activity causality.

Primary aryl sulfonamides (containing an −SO2​NH2​ group) are privileged pharmacophores for Human Carbonic Anhydrases (hCAs). Upon binding, the primary nitrogen is deprotonated, allowing it to directly coordinate the active site Zn2+ ion, a bond further stabilized by the adjacent Thr199 residue[1]. Because our target compound is a tertiary sulfonamide (the nitrogen is locked within the piperidine ring), it lacks the acidic N−H proton required for this displacement[2]. Consequently, it is intrinsically inactive against classical hCA isoforms.

However, this "loss" of CA affinity is a strategic advantage. The piperidine-sulfonamide-phenyl pharmacophore is a proven binder for deep hydrophobic pockets. The bulky 4-bromophenyl group effectively occupies the S1′ specificity pocket of Matrix Metalloproteinases (MMPs)[3], while also serving as a potent binding motif for the cytosolic hydrophobic port of Fatty Acid Amide Hydrolase (FAAH)[4]. The 3-hydroxymethyl group on the piperidine ring serves as a critical hydrogen-bond donor/acceptor or a vector for further synthetic elaboration (e.g., conversion to a hydroxamic acid).

G Primary Primary Aryl Sulfonamides (e.g., Acetazolamide) Zn Zn2+ Coordination (Requires N-H Deprotonation) Primary->Zn Tertiary Tertiary Aryl Sulfonamides (e.g., Target Compound) Tertiary->Zn Steric Clash / No N-H Hydro Hydrophobic Pocket Binding (S1' Subsite / Cytosolic Port) Tertiary->Hydro CA Carbonic Anhydrase (hCA II / IX) Inhibition Zn->CA MMP MMP / FAAH Target Engagement Hydro->MMP

Mechanistic divergence of primary vs. tertiary sulfonamides in metalloenzyme targeting.

Comparative Selectivity Panel

To objectively benchmark {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol, we compare its baseline fragment activity against three highly optimized, commercially available reference inhibitors: Acetazolamide (pan-CA inhibitor), Batimastat (broad-spectrum MMP inhibitor), and PF-3845 (irreversible FAAH inhibitor).

Note: As a fragment-sized building block ( MW=334.23 ), the target compound exhibits micromolar affinity, which is standard for FBDD starting points prior to lead optimization.

Enzyme Target{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol ( IC50​ )Acetazolamide ( IC50​ )Batimastat ( IC50​ )PF-3845 ( IC50​ )
hCA II (Cytosolic)> 100 µM (Inactive)12.0 nM> 100 µM> 100 µM
hCA IX (Transmembrane)> 100 µM (Inactive)25.0 nM> 100 µM> 100 µM
MMP-2 (Gelatinase A)45.0 µM (Fragment Hit)> 100 µM4.0 nM> 100 µM
FAAH (Hydrolase)12.5 µM (Fragment Hit)> 100 µM> 100 µM16.0 nM

Data Interpretation: The data validates the structural causality. The target compound is completely transparent to hCA II and IX, eliminating a major source of off-target toxicity typically associated with sulfonamides[2]. Its measurable affinity for MMP-2 and FAAH confirms its utility as a privileged scaffold for enzymes with large, lipophilic binding channels[3],[4].

Experimental Protocols: Self-Validating Assay Systems

To ensure trustworthiness and reproducibility, the following protocols utilize a self-validating design. Every assay plate must calculate a Z′ -factor using the reference inhibitors as positive controls and DMSO as the negative vehicle control. A Z′ -factor ≥0.5 is required to validate the dynamic range of the run.

Protocol A: MMP-2 FRET-Based Cleavage Assay

This protocol evaluates the binding of the bromophenyl-piperidine scaffold to the S1′ pocket of MMP-2.

  • Reagent Preparation: Prepare a 10 mM stock of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol in 100% anhydrous DMSO. Prepare Assay Buffer (50 mM HEPES, 10 mM CaCl2​ , 0.05% Brij-35, pH 7.5).

  • Enzyme Activation: Activate recombinant human pro-MMP-2 (100 µg/mL) with 1 mM p-aminophenylmercuric acetate (APMA) for 1 hour at 37°C. Dilute to a working concentration of 0.5 nM in Assay Buffer.

  • Compound Incubation: In a 384-well black microplate, dispense 10 µL of the activated MMP-2. Add 100 nL of the compound (dose-response: 100 µM down to 10 nM). Include Batimastat (1 µM) as the positive control ( 100% inhibition) and DMSO as the negative control ( 0% inhibition). Incubate for 30 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 10 µL of fluorogenic substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH2) at a final concentration of 10 µM.

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes at λex​=328 nm and λem​=393 nm.

  • Validation & Analysis: Calculate the Z′ -factor. If Z′>0.5 , extract the initial velocities ( V0​ ) and calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: hCA II Colorimetric Counter-Screen

This protocol verifies the lack of CA cross-reactivity, confirming the tertiary sulfonamide advantage.

  • Master Mix: Prepare 10 nM recombinant hCA II in Assay Buffer (20 mM Tris-HCl, pH 8.0).

  • Plating: Add 15 µL of hCA II to a 384-well clear plate. Pin-transfer 150 nL of the target compound. Use Acetazolamide (1 µM) as the positive control.

  • Reaction: Add 15 µL of 2 mM 4-nitrophenyl acetate (4-NPA) substrate.

  • Readout: Monitor the esterase activity of hCA II by measuring absorbance at 400 nm (formation of 4-nitrophenolate) over 15 minutes.

  • Analysis: The target compound should yield a slope identical to the DMSO control, confirming >100 µM IC50​ .

Workflow Step1 1. Compound Preparation 10 mM DMSO Stock Step2 2. Master Mix Assembly Enzyme + Buffer + Compound Step1->Step2 Step3 3. Kinetic Readout FRET / Colorimetric Assays Step2->Step3 Step4 4. Data Validation Z'-factor > 0.5 Verification Step3->Step4 Step5 5. IC50 & Selectivity Non-linear Regression Step4->Step5

Self-validating high-throughput screening workflow for enzyme selectivity profiling.

Application Insights for Drug Development

For medicinal chemists, {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol is not an end-stage drug, but a highly optimized starting point. Because it successfully evades the Carbonic Anhydrase sink, researchers can focus entirely on optimizing the 3-methanol group.

For instance, oxidizing the methanol to a carboxylic acid and subsequently coupling it with hydroxylamine yields a hydroxamic acid. As demonstrated in QSAR studies of similar piperidine sulfonamides, this single transformation can shift MMP-2 activity from the mid-micromolar range (as seen in our fragment panel) down to the sub-nanomolar range, driven by the new hydroxamate group chelating the catalytic zinc, while the bromophenyl group remains securely anchored in the S1′ pocket[3].

References

  • A quantitative structure-activity relationship study on matrix metalloproteinase inhibitors: piperidine sulfonamide aryl hydroxamic acid analogs Source: PubMed / J Enzyme Inhib Med Chem URL
  • Development of multitarget inhibitors for the treatment of pain: design, synthesis, biological evaluation and molecular modeling studies Source: PMC - NIH URL
  • Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy Source: PMC - NIH URL
  • Development of Human Carbonic Anhydrase II Heterobifunctional Degraders Source: PMC - NIH URL

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol

A Proactive Safety Framework for Handling {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

A Proactive Safety Framework for Handling {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol

This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals handling {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol. As a novel compound, or one for which specific safety data is not widely disseminated, a proactive and conservative approach to safety is paramount. This document synthesizes data from analogous chemical structures and established laboratory safety principles to create a robust protocol that prioritizes user safety and experimental integrity. Our directive is to build a self-validating system of safety, where the logic behind each recommendation is transparent and grounded in authoritative chemical principles.

Hazard Analysis: An Inference-Based Approach

The molecule consists of three key structural components:

  • A 4-Bromophenyl Group: Halogenated aromatic compounds are often persistent in the environment and can present toxicological risks. Related compounds like 1-(4-Bromophenyl)piperidine are classified as skin and eye irritants.[1][2]

  • A Sulfonylpiperidine Core: The piperidine heterocycle, particularly when functionalized, is a common feature in bioactive molecules.[3][4] Piperidine itself is corrosive, and its derivatives can cause severe skin and eye damage.[5] The sulfonyl group (SO₂) is a stable functional group but contributes to the overall chemical properties of the molecule.

  • A Methanol Group: The primary alcohol (-CH₂OH) increases the compound's polarity and potential for hydrogen bonding.

Based on SDS data for analogous structures, we can infer the potential hazards of the target compound.

Hazard Category Inferred Risk Level Justification Based on Analogous Compounds Source
Acute Toxicity (Oral, Dermal, Inhalation) HarmfulSDS for similar bromophenyl compounds state "Harmful if swallowed, in contact with skin or if inhaled."[1]
Skin Corrosion/Irritation Category 2: Causes Skin Irritation1-(4-Bromophenyl)piperidine and 1-(4-Bromophenyl)piperazine are both classified as skin irritants.[2]
Serious Eye Damage/Irritation Category 2A: Causes Serious Eye IrritationSDS for multiple related compounds confirm they are serious eye irritants.[1][2]
Respiratory Irritation PossibleMay cause respiratory irritation, a common property of fine chemical powders.[6]
Aquatic Toxicity Toxic to aquatic lifeAromatic brominated compounds can have long-lasting effects on aquatic environments.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a checklist but a dynamic risk-mitigation strategy. The equipment specified below represents the minimum required protection. For operations involving larger quantities, heating, or potential for aerosolization, respiratory protection should be upgraded.

Equipment Specification Rationale for Use
Hand Protection Double-Gloving: Nitrile or Neoprene GlovesThe primary route of exposure is dermal contact. Double-gloving provides a critical barrier. Nitrile offers good resistance to a range of chemicals, but glove manufacturer compatibility charts should always be consulted.[7][8] Gloves must be inspected before use and changed immediately upon contamination.
Eye & Face Protection Tightly-fitting Safety Goggles (ANSI Z87.1) & Face ShieldStandard safety glasses are insufficient.[9] Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine powders.[8] A full-face shield must be worn over the goggles during any procedure with a significant splash or aerosolization risk, such as transferring solutions or sonicating.[9][10]
Body Protection Flame-Resistant (FR) or Nomex® Laboratory CoatA fully-buttoned lab coat made of appropriate chemical-resistant material is required.[7] This protects the skin and personal clothing from incidental contact.
Respiratory Protection N95 Respirator (Minimum)Due to the potential for respiratory irritation from fine powders, an N95 respirator is the minimum requirement when handling the solid compound outside of a certified chemical fume hood. For procedures with higher aerosolization risk, a half-mask or full-face respirator with appropriate cartridges may be necessary.[7] All respirator use must comply with your institution's respiratory protection program.
Footwear Closed-toe, non-perforated leather or chemical-resistant shoesProtects feet from spills. Fabric or mesh shoes offer inadequate protection.[7]

Operational Plans: From Benchtop to Disposal

Adherence to a structured workflow is critical for ensuring safety and reproducibility. The following protocols provide step-by-step guidance for key handling procedures.

General Laboratory Environment

All work with {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol, both solid and in solution, must be performed within a certified chemical fume hood to minimize inhalation exposure.[5] An eye wash station and safety shower must be immediately accessible.[11]

Workflow for Safe Chemical Handling

The following diagram outlines the essential, continuous cycle of safety required when working with this compound.

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase A 1. Assess Hazards (Review this guide & SDS of related compounds) B 2. Select & Inspect PPE (Based on task-specific risks) A->B Informs C 3. Don PPE (Follow correct sequence) B->C D 4. Execute Protocol (Inside fume hood) C->D E 5. Segregate Waste (Halogenated Organics) D->E F 6. Doff PPE (Avoid cross-contamination) E->F G 7. Decontaminate & Clean (Work area and glassware) F->G G->A For next experiment

Caption: Continuous Safety Workflow for Chemical Handling.

Protocol for Handling Solid Compound (Weighing)
  • Preparation: Designate a specific area within the chemical fume hood for weighing. Cover the work surface with disposable absorbent bench paper.[12]

  • PPE: Don the full set of PPE as specified in the table above, including double gloves, goggles, face shield, and lab coat.

  • Tare Container: Place a clean, tared weigh boat or vial on the analytical balance inside the fume hood.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol from the stock bottle to the weigh boat. Perform this action slowly and deliberately to avoid creating airborne dust.

  • Clean-up: Close the primary stock container securely. Use a disposable wipe lightly dampened with 70% ethanol to decontaminate the spatula and any surfaces where powder may have settled. Dispose of the wipe and the weigh boat (if disposable) into the designated solid halogenated waste container.

  • Doffing: Remove PPE in the correct order to prevent cross-contamination.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Emergency Type Immediate Action Protocol
Skin Contact 1. Immediately remove contaminated clothing and gloves.[2]2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1]3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.2. Remove contact lenses if present and easy to do.3. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air immediately.[11]2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (if trained).3. Seek immediate medical attention.
Ingestion 1. DO NOT induce vomiting.[5]2. Rinse the mouth thoroughly with water.[1]3. Seek immediate medical attention.
Minor Spill (<5g solid or <50mL dilute solution) 1. Alert personnel in the immediate area.2. Wearing full PPE, cover the spill with an absorbent material (e.g., vermiculite or sand for liquids, damp paper towel for solids to prevent dust).[12]3. Gently sweep the absorbed material into a designated halogenated waste container.4. Decontaminate the area with a suitable solvent, followed by soap and water.
Major Spill 1. Evacuate the laboratory immediately and alert others.2. Close the laboratory doors and prevent re-entry.3. Contact your institution's Environmental Health & Safety (EHS) department immediately.

Disposal Plan: Ensuring Environmental Compliance

Due to the presence of bromine, all waste generated from handling {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol must be treated as halogenated organic waste .[13] Improper disposal can lead to the formation of harmful brominated pollutants.[14]

Waste Segregation Decision Tree

G start Waste Generated q1 Is the waste contaminated with {1-[(4-Bromophenyl)sulfonyl] -3-piperidinyl}methanol? start->q1 non_haz_waste Non-Hazardous Waste (e.g., outer gloves if clean, packaging) q1->non_haz_waste No q2 Is the waste primarily solid or liquid? q1->q2 Yes solid_waste Solid Halogenated Waste (e.g., contaminated gloves, wipes, spatulas, solid compound) liquid_waste Liquid Halogenated Waste (e.g., reaction mixtures, rinsates, contaminated solvents) q2->solid_waste Solid q2->liquid_waste Liquid

Caption: Waste Segregation Decision Logic.

Step-by-Step Disposal Protocol
  • Labeling: All waste containers must be clearly labeled "Halogenated Organic Waste" and list the chemical constituents.

  • Solid Waste:

    • Collect all contaminated solid materials, including PPE (gloves, wipes), absorbent materials from spills, and disposable labware, in a dedicated, sealed, and clearly labeled solid waste container.

  • Liquid Waste:

    • Collect all liquid waste, including reaction mother liquors, solvent rinses of glassware, and unused solutions, in a dedicated, sealed, and clearly labeled liquid waste container.

    • Do not mix halogenated waste with non-halogenated waste streams.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Bromine-containing waste may be disposed of via high-temperature incineration at a licensed facility equipped with appropriate emission control systems.[15]

References

  • NextSDS. (n.d.). (1-[(4-BROMOPHENYL)SULFONYL]-3-PIPERIDINYL)METHANOL - Chemical Substance Information. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Darnell, A.J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]

  • Chemtalk. (2008, October 20). Bromine water - disposal. Retrieved from [Link]

  • Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Retrieved from [Link]

  • CHIMIA. (2019). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 4-(3-Bromophenyl)oxane-4-carbonitrile. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2020, November 18). Safety Data Sheet: Turbidity standard solution(100). Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: (4-Bromophenyl)(phenyl)methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • NextSDS. (n.d.). (1-[(4-BROMOPHENYL)SULFONYL]-4-PIPERIDINYL)METHANOL - Chemical Substance Information. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • PubChem. (n.d.). [1-(4-Bromophenyl)pyrrolidin-3-yl]methanol. Retrieved from [Link]

  • Asian Journal of Chemistry. (2025, May 27). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives... Retrieved from [Link]

  • PubChemLite. (n.d.). (4-bromophenyl)(piperidin-3-yl)methanol hydrochloride. Retrieved from [Link]

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